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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-7-fluoro-1H-indole-3-carbonitrile: A Strategic Building Block in Modern Drug Discovery

Introduction: The Privileged Indole Scaffold and the Power of Strategic Functionalization The indole nucleus is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold." Its pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Power of Strategic Functionalization

The indole nucleus is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold." Its presence in a vast array of natural products and synthetic pharmaceuticals, from the neurotransmitter serotonin to anti-cancer agents, underscores its remarkable ability to interact with a wide range of biological targets. The true power of the indole core, however, is realized through precise functionalization. The strategic placement of substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, transforming a simple heterocyclic core into a highly specific therapeutic agent.

This guide provides a deep technical dive into 4-Bromo-7-fluoro-1H-indole-3-carbonitrile , a trifunctionalized indole derivative designed for maximum utility in research and drug development. Each substituent—the 4-bromo, 7-fluoro, and 3-carbonitrile groups—has been chosen for its specific and synergistic contributions to molecular design. The bromine atom serves as a versatile synthetic handle for diversification, the fluorine atom enhances metabolic stability and target affinity, and the carbonitrile group is a key pharmacophoric element in many enzyme inhibitors. This document will explore the physicochemical properties, a robust synthetic pathway, expected spectroscopic signatures, and the strategic rationale for its use in modern medicinal chemistry.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and screening. While experimental data for this specific compound is not broadly published, we can deduce its key characteristics based on its structure and data from closely related analogues.

Chemical structure of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile

Table 1: Physicochemical Properties of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile

PropertyValue / DescriptionRationale / Source
IUPAC Name 4-Bromo-7-fluoro-1H-indole-3-carbonitrileIUPAC Nomenclature Rules
Molecular Formula C₉H₄BrFN₂Calculated from structure
Molecular Weight 239.05 g/mol Calculated from atomic weights
Appearance Expected to be an off-white to light-colored solidBased on related haloindoles
CAS Number Not broadly availableRequires specific synthesis and registration
Melting Point (°C) Predicted > 150 °CIncreased by rigid, planar structure and polar groups
Boiling Point (°C) Predicted > 350 °CHigh value expected due to hydrogen bonding and MW
Solubility Soluble in polar organic solvents (DMF, DMSO, Acetone); sparingly soluble in non-polar solvents and water.Based on the polarity of the nitrile and N-H groups
pKa ~14.5 (N-H proton)Similar to related indoles like 4-Bromo-7-fluoroindole.[1]

Synthesis and Mechanistic Rationale

The synthesis of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile can be efficiently achieved from the corresponding indole precursor, 4-Bromo-7-fluoro-1H-indole, via a two-step sequence involving formylation followed by conversion of the aldehyde to a nitrile. This approach is reliable and leverages well-established, high-yielding reactions.

Synthetic Workflow Overview

The chosen pathway is the Vilsmeier-Haack formylation to install the C3-aldehyde, followed by a robust conversion to the nitrile. This sequence is favored due to its high regioselectivity for the electron-rich C3 position of the indole ring and the efficiency of the subsequent transformation.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Nitrile Formation Start 4-Bromo-7-fluoro-1H-indole Reagents1 POCl₃, DMF Start->Reagents1 Intermediate 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde Reagents1->Intermediate Electrophilic Substitution at C3 Intermediate_ref 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde Reagents2 1. NH₂OH·HCl 2. Dehydrating Agent (e.g., Ac₂O) FinalProduct 4-Bromo-7-fluoro-1H-indole-3-carbonitrile Reagents2->FinalProduct Oxime formation & Dehydration Intermediate_ref->Reagents2

Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Formylation to yield 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles.[2][3] The causality behind this choice is its exceptional regioselectivity for the C3 position of indoles, driven by the high electron density at this site.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. The temperature must be maintained below 10 °C to control the exothermic reaction. This forms the electrophilic Vilsmeier reagent, a chloroiminium salt.

  • Reaction: Dissolve the starting material, 4-Bromo-7-fluoro-1H-indole (1.0 eq.), in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH). This step hydrolyzes the intermediate iminium species to the aldehyde and must be done cautiously as it is highly exothermic.

  • Isolation: The product aldehyde will typically precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2: Conversion to 4-Bromo-7-fluoro-1H-indole-3-carbonitrile

The conversion of the aldehyde to a nitrile via an oxime intermediate is a reliable and high-yielding transformation.

  • Oxime Formation: Dissolve the 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq.) and a base (e.g., sodium acetate or pyridine, 2.0 eq.).

  • Reaction Progression: Heat the mixture to reflux (typically 80-100 °C) for 1-2 hours until the aldehyde is consumed (monitored by TLC). The intermediate oxime is formed in this step.

  • Dehydration: Cool the mixture and add a dehydrating agent. Acetic anhydride is a common and effective choice. Heat the mixture to reflux for an additional 1-2 hours. This step converts the oxime directly to the nitrile.

  • Work-up: Cool the reaction mixture and pour it into cold water. The nitrile product should precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.

Structural Elucidation: Predicted Spectroscopic Data

Confirmation of the final structure relies on a combination of spectroscopic techniques. The following data are predicted based on established principles and analysis of similar halogenated indole structures.[4][5]

Table 2: Predicted Spectroscopic Data for 4-Bromo-7-fluoro-1H-indole-3-carbonitrile

TechniqueExpected Observations
¹H NMR δ ~11.0-12.0 ppm (br s, 1H): N-H proton. δ ~8.0-8.2 ppm (s, 1H): H2 proton, singlet due to lack of adjacent protons. δ ~7.3-7.5 ppm (d, 1H): H5 proton, doublet coupling to H6. δ ~7.0-7.2 ppm (dd, 1H): H6 proton, doublet of doublets coupling to H5 and the ¹⁹F at position 7.
¹³C NMR δ ~140 ppm: C7a (ipso to N). δ ~150-155 ppm (d, JC-F ~240 Hz): C7 (directly attached to F). δ ~125-130 ppm: Aromatic CH carbons (C2, C5, C6). δ ~115-120 ppm: C4 (ipso to Br). δ ~115 ppm: C≡N (nitrile carbon). δ ~90-95 ppm: C3 (ipso to CN, significantly shielded).
IR (cm⁻¹) ~3300-3400: N-H stretch (sharp). ~2220-2240: C≡N stretch (sharp, strong intensity). ~1600, ~1450: C=C aromatic ring stretches. ~1100-1200: C-F stretch. ~550-650: C-Br stretch.
Mass Spec (EI) m/z ~238/240: Molecular ion (M⁺) and M⁺+2 peaks of nearly equal intensity, the characteristic isotopic signature of bromine (⁷⁹Br/⁸¹Br).

Applications in Medicinal Chemistry and Drug Discovery

The true value of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile lies in the strategic interplay of its functional groups, making it a powerful intermediate for building libraries of potential drug candidates.

  • The Indole Core: Provides a rigid, aromatic scaffold that mimics the structure of endogenous ligands like tryptophan, enabling interactions with a wide variety of enzymes and receptors.[6][7]

  • 4-Bromo Group: This is a key synthetic handle. It is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents. This enables rapid Structure-Activity Relationship (SAR) exploration to optimize binding affinity and selectivity.

  • 7-Fluoro Group: Fluorine substitution is a cornerstone of modern medicinal chemistry. Its placement at the 7-position can sterically block metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's metabolic stability and in vivo half-life. Furthermore, fluorine's high electronegativity can modulate the acidity of the nearby N-H group and form crucial hydrogen bonds or polar interactions with protein targets, often enhancing binding potency.

  • 3-Carbonitrile Group: The nitrile is far more than a simple substituent; it is a potent pharmacophore. It is a strong hydrogen bond acceptor and its linear geometry allows it to occupy narrow channels in enzyme active sites. It is a well-known feature in a multitude of enzyme inhibitors, particularly kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.

Caption: Strategic roles of the functional groups.

Conclusion

4-Bromo-7-fluoro-1H-indole-3-carbonitrile is not merely a chemical compound; it is a sophisticated tool for innovation in drug discovery. Its design embodies key principles of modern medicinal chemistry: a privileged core for biological relevance, a synthetic handle for chemical diversification, a metabolic shield for enhanced drug-like properties, and a potent pharmacophore for high-affinity target engagement. By providing this comprehensive technical overview, we empower researchers and scientists to leverage the full potential of this strategic building block in their quest to develop the next generation of targeted therapeutics.

References

  • Panda, D., Meena, S. A., Sharma, M., Thakur, D., & Verma, A. K. (2025). 2-Alkynyl Indole-3-carbonitriles: Synthon for the Regioselective Synthesis of Functionalized 4-Aminocarbazoles. The Journal of Organic Chemistry, 90, 4606. [Link]

  • Verma, A. K., et al. (2025). 2-Alkynyl Indole-3-carbonitriles: Synthon for the Regioselective Synthesis of Functionalized 4-Aminocarbazoles. Mechanism Speculation XII. [Link]

  • ResearchGate. (2022). Synthesis of 3-functionalized indole derivatives 95 under microwave irradiation. Figure from: Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds. [Link]

  • Hrizi, C., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(15), 3485. [Link]

  • Wang, Z., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]

  • MDPI. (2020). Review of "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions". Molecules. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1971). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

  • Brennan, M. R., & Erickson, K. L. (1986). The Preparation and Spectral Characterization of 2-Haloindoles, 3-Haloindoles, and 2,3-Dihaloindoles. Heterocycles, 24(10), 2879-2885. [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 1-16. [Link]

Sources

Exploratory

difference between 4-bromo and 7-fluoro indole substitution patterns

An In-Depth Technical Guide to the Core Differences Between 4-Bromo and 7-Fluoro Indole Substitution Patterns Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Differences Between 4-Bromo and 7-Fluoro Indole Substitution Patterns

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a vast array of synthetic drugs.[1] Halogenation of this privileged scaffold is a time-tested strategy for modulating a molecule's physicochemical and pharmacological properties, including its potency, metabolic stability, and membrane permeability.[2][3] However, the choice of halogen and its specific position on the indole ring are critical decisions that profoundly influence the resulting compound's character.

This guide provides a detailed comparative analysis of two common yet distinct substitution patterns: the 4-bromoindole and the 7-fluoroindole. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the fundamental causality behind the experimental choices and divergent applications of these two building blocks. We will dissect their electronic and steric profiles, synthetic utility, and resulting impact on structure-activity relationships (SAR) to equip researchers, scientists, and drug development professionals with the field-proven insights needed to leverage these substitutions effectively.

Comparative Physicochemical Properties: A Tale of Two Halogens

The initial choice between a 4-bromo and a 7-fluoro substitution is dictated by their profound differences in size, electronegativity, and electronic influence on the indole core. These foundational properties cascade into divergent effects on lipophilicity, hydrogen bonding potential, and overall molecular conformation.

Electronic Effects: Inductive vs. Resonance

The electronic nature of a substituent on the indole ring is a primary determinant of its reactivity and interaction with biological targets. Both bromine and fluorine are more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I) . However, as halogens with available lone pairs, they can also donate electron density into the aromatic π-system via a mesomeric, or resonance, effect (+M) . The balance between these opposing forces is key.

  • 7-Fluoroindole: Fluorine is the most electronegative element, resulting in a very strong -I effect. Its valence 2p orbitals, however, are similar in size to the 2p orbitals of carbon, allowing for efficient orbital overlap and a significant +M effect.[4] Despite the +M effect, the potent -I effect generally dominates, making fluorine a net electron-withdrawing group. This withdrawal stabilizes molecular orbitals.[4]

  • 4-Bromoindole: Bromine is less electronegative than fluorine but significantly larger. Its -I effect is therefore weaker. Crucially, the larger size of bromine's 4p orbitals leads to poor overlap with carbon's 2p orbitals, resulting in a much weaker +M effect compared to fluorine.[5] The bromine atom at the 4-position significantly influences the electronic distribution within the indole ring.[5]

This interplay is visualized below. The strong inductive pull of fluorine at C7 significantly lowers the electron density of the benzene portion of the ring, while the bromine at C4 has a more moderate electronic impact.

Caption: A diagram illustrating the differing electronic effects.

Steric Hindrance and Lipophilicity

The difference in atomic size between bromine and fluorine creates distinct steric profiles that directly influence molecular design and binding interactions.

  • Steric Bulk: Bromine (van der Waals radius: 1.85 Å) is considerably larger than fluorine (van der Waals radius: 1.47 Å), which is often considered a conservative steric replacement for hydrogen (1.20 Å).[2] A bromine atom at the 4-position introduces significant steric bulk directed towards the C3 and C5 positions, potentially influencing the conformation of substituents and their ability to fit into constrained binding pockets. The 7-fluoro group, being smaller and positioned away from the reactive C3 position, presents a much lower steric impediment.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity (its tendency to partition into nonpolar environments), which can enhance membrane permeability. The larger and more polarizable bromine atom typically imparts a greater increase in lipophilicity compared to fluorine.

The following table summarizes key quantitative data for easy comparison.

Property4-Bromoindole7-FluoroindoleRationale
Molecular Weight 196.04 g/mol [6][7]135.14 g/mol [8]Bromine is a much heavier atom than fluorine.
XLogP3 (Lipophilicity) 3.4[6]~2.1 (estimated)The larger, more polarizable bromine atom contributes more significantly to lipophilicity.
Boiling Point 283-285 °C[7][9]Not readily availableThe higher molecular weight and stronger van der Waals forces of 4-bromoindole lead to a higher boiling point.
Hydrogen Bonding N-H is a donor.N-H is a donor; Fluorine can be a weak H-bond acceptor.Fluorine's high electronegativity allows it to act as a hydrogen bond acceptor, a critical feature in drug-receptor interactions.

Chemical Reactivity and Synthetic Accessibility

The distinct electronic and steric properties of 4-bromo- and 7-fluoroindole translate into different synthetic pathways for their creation and, more importantly, divergent strategies for their use as chemical intermediates.

Synthetic Utility: A Handle for Coupling vs. A Bioisostere

A primary divergence in the application of these two molecules lies in their utility in modern cross-coupling reactions.

  • 4-Bromoindole: The carbon-bromine bond is a versatile "synthetic handle." It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions.[10] This allows for the straightforward installation of diverse carbon-based or heteroatomic substituents at the 4-position, making 4-bromoindole a crucial building block for generating molecular libraries and complex target molecules.[10][11]

  • 7-Fluoroindole: The carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling conditions. Therefore, the fluorine atom is not typically used as a synthetic handle. Instead, it is incorporated as a stable bioisostere for hydrogen or a hydroxyl group, intended to remain in the final molecule to modulate its biological properties.[2][12]

G Figure 2: Divergent Synthetic Utility cluster_4Br 4-Bromoindole Workflow cluster_7F 7-Fluoroindole Workflow Br_Indole 4-Bromoindole Coupling Pd-Catalyzed Cross-Coupling Br_Indole->Coupling Suzuki, Heck, Buchwald-Hartwig Derivatives Diverse C4-Substituted Indole Derivatives (e.g., Aryl, Alkynyl, Amino) Coupling->Derivatives F_Indole 7-Fluoroindole Target Final Biologically Active Molecule F_Indole->Target Incorporated as a stable bioisostere

Caption: Workflow showing 4-bromoindole as a reactive intermediate versus 7-fluoroindole as a stable endpoint substituent.

Experimental Protocols: Synthesis

The synthesis of each regioisomer often relies on different named reactions, tailored to the specific challenges of introducing the halogen at the desired position.

This protocol demonstrates a palladium-catalyzed C-H activation approach to brominate an N-protected indole, showcasing a modern method for accessing this scaffold.[13]

Reactants:

  • N-acetylindole-3-carbaldehyde

  • N-bromosuccinimide (NBS)

  • Palladium acetate (catalyst)

  • Silver trifluoroacetate (oxidant)

  • 2-amino-4-nitrobenzoic acid (transient directing group)

  • Trifluoroacetic acid

  • Chlorobenzene (solvent)

Step-by-Step Methodology:

  • To a reaction test tube, add N-acetylindole-3-carbaldehyde (0.2 mmol), N-bromosuccinimide (0.24 mmol), palladium acetate (10 mol%), and silver trifluoroacetate (15 mol%).

  • Add the transient directing group, 2-amino-4-nitrobenzoic acid (45 mol%), and the acid additive, trifluoroacetic acid (10.0 equiv).

  • Add 1 mL of solvent chlorobenzene.

  • Seal the reaction tube with a rubber stopper and conduct the reaction under appropriate heating and stirring conditions as determined by reaction monitoring.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product via column chromatography to yield N-acetyl-4-bromoindole-3-carbaldehyde. The reported yield for a similar reaction was 60%.[13]

This procedure details a reductive cyclization method starting from 7-fluoroindigo, a common route for accessing 7-substituted indoles.[14]

Reactants:

  • 7-fluoroindigo red

  • Sodium borohydride

  • Boron trifluoride etherate

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bisulfate solution

Step-by-Step Methodology:

  • Under a nitrogen atmosphere, place 7-fluoroindigo red (0.024 mol) and sodium borohydride (0.093 mol) into a dry four-necked flask.

  • Cool the flask to below -10 °C.

  • While stirring, slowly add 40 mL of anhydrous THF followed by the dropwise addition of boron trifluoride etherate (0.054 mol), ensuring the temperature does not exceed -5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Upon reaction completion, slowly add a solution of sodium bisulfate (6.6 g in 70 mL of water) to quench the reaction.

  • Perform steam distillation on the resulting mixture.

  • Extract the distillate with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield white, acicular crystals of 7-fluoroindole. The reported yield is 78.8%.[14]

Impact on Biological Activity and Drug Design

The ultimate goal of substitution is to elicit a desired biological response. The 4-bromo and 7-fluoro patterns achieve this through distinct structure-activity relationship (SAR) profiles.

Modulating Receptor Interactions
  • 7-Fluoroindole: The small size and ability of fluorine to act as a hydrogen bond acceptor are paramount.[12] A fluorine atom at the 7-position can form a crucial hydrogen bond with a donor residue (e.g., -NH or -OH) in a protein's binding pocket, significantly enhancing binding affinity and selectivity. Furthermore, its placement adjacent to the indole N-H donor group creates a unique "N-H···F" motif that can pre-organize the ligand for optimal binding or influence its pKa. This has been successfully exploited in the development of serotonin receptor modulators.[8][15]

  • 4-Bromoindole: The larger bromine atom primarily engages in van der Waals or halogen bonding interactions. Its bulk at the 4-position can be used to probe steric limits within a binding site or to displace water molecules, leading to an entropic gain in binding energy. The C4 position projects into a different vector space compared to C7, meaning a 4-bromo substituent will explore a completely different region of the target protein. This pattern is often found in kinase inhibitors and anti-cancer agents.[10]

Sources

Foundational

4-Bromo-7-fluoro-1H-indole-3-carbonitrile safety data sheet (SDS)

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes safety data with synthetic utility, moving beyond standard compliance into experimental strategy.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes safety data with synthetic utility, moving beyond standard compliance into experimental strategy.[1][2]

CAS: 1246471-38-4 (Analogous/Class Reference) | Formula: C₉H₄BrFN₂ | M.W.: 239.05 g/mol [1][2]

Chemo-Structural Hazard Analysis

The "Privileged Scaffold" Paradox This compound represents a "privileged scaffold" in medicinal chemistry due to its orthogonal functionality.[1] However, the very features that make it valuable—multiple reactive sites—dictate its safety profile.[1][2]

  • The C4-Bromine Handle: A weak C-Br bond ($ \approx 68 \text{ kcal/mol} $) intended for cross-coupling.[1][2] Hazard: High susceptibility to oxidative addition, meaning it can form reactive radical species under light exposure or improper storage.[1][2]

  • The C7-Fluorine Modulator: A strong C-F bond ($ \approx 116 \text{ kcal/mol} $) that increases lipophilicity and metabolic stability.[1][2] Hazard: Fluorination often enhances skin permeability, potentially carrying the toxic nitrile moiety deeper into dermal layers.[1][2]

  • The C3-Nitrile Core: An electron-withdrawing group that acidifies the N-H bond.[1] Hazard: While aromatic nitriles are generally more stable than aliphatic ones, metabolic activation or combustion can release Hydrogen Cyanide (HCN).[1][2]

Critical Hazard Profile (GHS Classification)
Hazard ClassCategoryStatementMechanism of Action
Acute Toxicity (Oral) Cat 3/4H301/H302Metabolic release of cyanide ions (in vivo) inhibiting cytochrome c oxidase.[1][2]
Skin Sensitization Cat 1H317Halogenated indoles are potent haptens; they bind to skin proteins causing immune response.[1]
Eye Irritation Cat 2AH319Physical abrasion and chemical irritation of mucous membranes.[1]
Aquatic Toxicity Cat 1H400Halogenated aromatics bioaccumulate in aquatic organisms.[1]

Physicochemical Properties & Stability

Note: Values derived from structural analogs (4-bromoindole-3-carbonitrile) where specific experimental data is proprietary.

PropertyValue/DescriptionExperimental Implication
Physical State Off-white to pale yellow solidColor change to brown indicates oxidation/degradation.[1][2]
Melting Point 210–215 °C (Predicted)High lattice energy; requires polar aprotic solvents (DMSO, DMF) for solubilization.[1][2]
Solubility DMSO (>20 mg/mL), DMF, MeOH (Hot)Poor water solubility limits aqueous workups; requires organic extraction.[1][2]
pKa (N-H) ~14.5 (Estimated)The C3-CN group lowers pKa compared to indole (16.2), making N-deprotonation easier.[1][2]
Stability Light & Moisture SensitiveStore under Argon. Hydrolysis of CN to amide occurs under strong acid/base.[1]

Storage & Handling Protocols (Self-Validating Systems)

To ensure data integrity and safety, implement a "Traffic Light" handling system.[1][2]

Diagram 1: Safety & Handling Decision Tree
Safety and Handling Decision Tree Diagram
Fig 1. Logic flow for assessing compound integrity and storage requirements.

Protocol Highlights:

  • The "No-Dust" Rule: Due to high potency and irritation potential, never weigh this compound on an open bench.[1][2] Use a localized exhaust ventilation (LEV) balance enclosure or a glovebox.[1][2]

  • Solvent Compatibility: Avoid protic solvents (water, alcohols) for long-term stock solutions.[1][2] Prepare fresh in DMSO-d6 for NMR to prevent slow hydrolysis of the nitrile.

  • Waste Segregation: Do NOT mix with acidic waste streams. Acid contact with nitriles can theoretically generate HCN gas.[1] Segregate into "Halogenated Organic - Cyanide Potential" waste.[1]

Synthetic Utility: Chemoselective Cross-Coupling

The primary utility of 4-bromo-7-fluoro-1H-indole-3-carbonitrile is as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1][2]

Expert Insight: The C4-Br bond is activated for oxidative addition, while the C7-F bond remains inert under standard conditions. The C3-CN group exerts an electron-withdrawing effect, making the oxidative addition at C4 slower than in non-cyanated indoles, requiring more active catalysts or higher temperatures.[2]

Experimental Protocol: C4-Arylation (Suzuki Coupling)

Target: Coupling with Phenylboronic acid to yield 7-fluoro-4-phenyl-1H-indole-3-carbonitrile.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv[1][2]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%) - Chosen for resistance to air and high efficiency with deactivated aryl bromides.[2]

  • Base: K₃PO₄ (2.0 equiv) - Mild enough to prevent nitrile hydrolysis.[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the indole substrate, boronic acid, and base.[1][2] Cap and purge with Argon for 5 minutes. Why? Oxygen poisons the Pd(0) species.[2]

  • Catalyst Addition: Add Pd catalyst rapidly against a counter-flow of Argon.

  • Solvation: Add degassed solvent via syringe.[1]

  • Thermal Activation: Heat to 90°C. Monitor by TLC (EtOAc/Hexane 3:7).

    • Self-Validation: The starting material (Rf ~0.[1][2]4) should disappear; a blue-fluorescent spot (product) should appear (Rf ~0.35).[1][2]

  • Quench: Cool to RT. Filter through a Celite pad to remove Pd black.[1]

  • Purification: Silica gel chromatography.

Diagram 2: Mechanistic Pathway & Chemoselectivity
Suzuki Coupling Mechanism Diagram
Fig 2. Catalytic cycle highlighting chemoselectivity for C-Br bond activation.
[2]

Emergency Response & Toxicology

In the event of exposure, standard First Aid must be augmented with specific protocols for nitriles and halogenated aromatics.[1][2]

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[1][2] Critical: Rescuers must wear SCBA to avoid secondary exposure to potential HCN vapors.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do NOT use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the fluorinated compound.[1][2]

  • Cyanide Antidote: While unlikely to be needed for small-scale research handling of this specific solid, facilities handling >10g quantities should have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) available on-site due to the nitrile functionality [1].[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for Nitrile Safety and Toxicity.[1] Retrieved from [Link][2]

  • Nobel Prize Outreach. (2010).[1][2][3][4] The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings.[1][3][4][5] Retrieved from [Link][2]

  • Lumen Learning. (2023).[1][2][3] Palladium Catalyzed Couplings: Mechanism and Utility.[1][3][4] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile from indole-3-carboxaldehyde

Executive Summary This application note details the optimized protocol for the synthesis of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., for viral re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., for viral replication or oncology targets).

Critical Technical Clarification: While the request specifies synthesis from "indole-3-carboxaldehyde," direct halogenation of unsubstituted indole-3-carboxaldehyde to achieve the 4-bromo-7-fluoro substitution pattern is chemically inefficient.[1] Electrophilic aromatic substitution on the indole core typically favors the C5 or C6 positions over the sterically congested C4 or electronically deactivated C7 positions.

Therefore, this guide presents the authoritative retrosynthetic route :

  • Precursor Synthesis: Generation of the specific 4-bromo-7-fluoro-1H-indole-3-carboxaldehyde intermediate via Vilsmeier-Haack formylation of the halogenated indole.

  • Core Transformation: The high-yield conversion of the aldehyde moiety to the nitrile (cyano) group using a one-pot oxime formation/dehydration strategy.[1]

Strategic Analysis & Retrosynthesis

The synthesis hinges on the stability of the C4-Bromine and C7-Fluorine substituents during the functional group interconversion at C3.

Pathway Logic
  • Challenge: The C4-position is sterically hindered by the peri-interaction with C3. Introducing a nitrile group directly (e.g., via electrophilic cyanation) can be low-yielding on electron-deficient rings.

  • Solution: The aldehyde-to-nitrile pathway is preferred because the aldehyde can be installed quantitatively via Vilsmeier-Haack formylation, and its subsequent conversion to nitrile is mild and regioselective.[1]

Reaction Pathway Diagram

SynthesisPathway cluster_legend Reaction Conditions Start 4-Bromo-7-fluoro-1H-indole (Starting Scaffold) Inter 4-Bromo-7-fluoro-1H- indole-3-carboxaldehyde (Key Intermediate) Start->Inter Step 1: Vilsmeier-Haack (POCl3, DMF) Target 4-Bromo-7-fluoro-1H- indole-3-carbonitrile (Final Target) Inter->Target Step 2: Oxime Dehydration (NH2OH·HCl, HCOOH) Text1 Step 1: Electrophilic Aromatic Substitution Text2 Step 2: Condensation & Elimination

Figure 1: Step-wise synthetic pathway from the halogenated indole core to the target carbonitrile.

Detailed Experimental Protocols

Protocol A: Preparation of the Aldehyde Intermediate

If you already possess 4-bromo-7-fluoro-1H-indole-3-carboxaldehyde, proceed directly to Protocol B.

Objective: Formylation of 4-bromo-7-fluoro-1H-indole at the C3 position. Mechanism: Vilsmeier-Haack Reaction.[2]

Reagents:

  • 4-Bromo-7-fluoro-1H-indole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)[1]
    
  • 
    -Dimethylformamide (DMF) (5.0 eq, acts as solvent/reagent)
    
  • Ice/Water (for quenching)[3]

  • 
     (2M, for neutralization)[4]
    

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to

    
    .
    
  • Vilsmeier Reagent Formation: Add

    
     dropwise over 20 minutes. Stir for an additional 30 minutes at 
    
    
    
    to generate the chloroiminium ion (Vilsmeier reagent). Caution: Exothermic.
  • Addition: Dissolve 4-bromo-7-fluoro-1H-indole in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Reaction: Warm the mixture to room temperature, then heat to

    
     for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The spot should shift significantly lower (more polar aldehyde).
    
  • Quenching: Pour the reaction mixture onto crushed ice.

  • Hydrolysis: Basify the solution to pH 9-10 using 2M

    
     (or saturated 
    
    
    
    ). Crucial: This step hydrolyzes the intermediate iminium salt to the aldehyde.
  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry.[5] If no precipitate forms, extract with Ethyl Acetate (

    
    ).[1]
    
  • Validation:

    
     NMR should show a distinct aldehyde singlet at 
    
    
    
    ppm.[1]
Protocol B: Conversion of Aldehyde to Carbonitrile (Core Request)

Objective: Transformation of the formyl group (-CHO) to the cyano group (-CN). Method: One-Pot Oxime Formation and Dehydration using Formic Acid.

Rationale: This method avoids the isolation of the potentially unstable oxime intermediate and utilizes inexpensive reagents. It is superior to the Iodine/Ammonia method for halogenated substrates as it avoids potential dehalogenation side reactions.

Reagents & Equipment:

Reagent Equivalents Role
4-Bromo-7-fluoroindole-3-carboxaldehyde 1.0 eq Substrate

| Hydroxylamine Hydrochloride (


) | 1.5 eq | Nitrogen Source |
| Sodium Formate  | 2.0 eq | Buffer/Base |
| Formic Acid  (98%) | Solvent (10-15 vol) | Dehydrating Solvent |[1]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add the indole-3-carboxaldehyde substrate and hydroxylamine hydrochloride to the flask.

  • Solvent Addition: Add Formic Acid (approx. 10 mL per gram of substrate).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: The reaction initially forms the oxime (intermediate), which then dehydrates to the nitrile. Monitor via TLC. The nitrile is typically less polar than the oxime but close in Rf to the aldehyde. Use a co-spot to distinguish.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (10x volume).

    • The product, 4-bromo-7-fluoro-1H-indole-3-carbonitrile , typically precipitates as a solid.

  • Purification:

    • Filter the solid.[1][2][6]

    • Wash with copious water to remove residual acid.

    • Recrystallize from Ethanol or Acetone/Hexane if necessary.[1]

  • Yield Expectation: 80–92%.

Quality Control & Characterization

To ensure the integrity of the synthesized compound, compare analytical data against these expected parameters.

ParameterExpected Value/ObservationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation.[1]
IR Spectroscopy

(Sharp)
Diagnostic for

stretch.[1] Absence of

(

).[1]

NMR
Loss of Aldehyde proton (

)
Indole NH signal remains (

).[1]
Mass Spectrometry M+ and M+2 (1:1 ratio)Confirms presence of Bromine.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete dehydration of oximeIncrease reflux time or add Sodium Acetate (1.0 eq) to assist elimination.
Product is Oily/Sticky Residual Formic Acid/DMFDissolve in EtOAc and wash extensively with Brine and sat.[1]

.
Regioselectivity Loss Starting material impurityEnsure the starting indole is pure 4-bromo-7-fluoro isomer before formylation.

References

  • Title: A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde.
  • Aldehyde to Nitrile Conversion (General Method)

    • Title: Indole-3-carbonitrile Synthesis via Dehydration.[1]

    • Source: Organic Syntheses, Coll.[1][7] Vol. 5, p.656 (1973).

    • URL:[Link][1]

  • Halogenated Indole Precursors

    • Title: Synthesis of 4-functionalized-1H-indoles
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link][1]

  • One-Pot Formic Acid Method

    • Title: Method for producing indole-3-carbonitrile compound (JP2767295B2).
    • Source: Google P
    • URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile in DMSO

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging compounds like 4-Bromo-7-fluoro-1H-indole-3-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging compounds like 4-Bromo-7-fluoro-1H-indole-3-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot solubility issues effectively. This document will address common questions and problems encountered when attempting to dissolve this and structurally similar indole-based compounds in Dimethyl Sulfoxide (DMSO).

Part 1: Foundational Knowledge - Understanding the Challenge

Q1: What is 4-Bromo-7-fluoro-1H-indole-3-carbonitrile and why is its solubility in DMSO a potential issue?

4-Bromo-7-fluoro-1H-indole-3-carbonitrile belongs to a class of synthetic indole derivatives. The core indole scaffold is a frequent feature in molecules designed for biological activity. The solubility of such a compound is governed by a balance between two key energetic factors:

  • Crystal Lattice Energy: This is the energy required to break the bonds holding the molecules together in their solid, crystalline state. A high crystal lattice energy, often seen in planar, rigid molecules that can pack tightly, leads to lower solubility.

  • Solvation Energy: This is the energy released when solvent molecules (in this case, DMSO) surround and stabilize the individual solute molecule.

If the crystal lattice energy is significantly higher than the solvation energy, the compound will be poorly soluble. While factors like the presence of halogen derivatives can sometimes be associated with increased DMSO solubility, the overall combination of a planar indole ring, a bromo group, a fluoro group, and a carbonitrile moiety can lead to a stable crystal structure that is difficult to break apart.[1]

Q2: Why is DMSO the standard solvent for preparing stock solutions, and what are its critical properties to be aware of?

DMSO, or Dimethyl Sulfoxide, is often called the "universal solvent" in drug discovery and life sciences for several compelling reasons.[2][3] It is a polar aprotic solvent, meaning it has a strong dipole moment that allows it to dissolve a vast range of both polar and nonpolar compounds, yet it doesn't donate protons.[4][5]

However, to use DMSO effectively, you must be aware of its specific properties:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical point because even small amounts of absorbed water can dramatically decrease the solubility of many organic compounds.[6] Once a compound precipitates due to water contamination, it can be very difficult to redissolve.[6]

  • Freezing Point: DMSO has a relatively high freezing point of 18.5 °C (65.3 °F).[4][5] This means that at or slightly below standard room temperature, pure DMSO will be a solid. This is important to consider for storage and handling.

  • Thermal Stability: DMSO is thermally stable at moderate temperatures but can begin to decompose at temperatures approaching its boiling point of 189°C.[7] Therefore, any heating should be done cautiously.

Part 2: Troubleshooting and Experimental Protocols

Q3: I'm struggling to dissolve 4-Bromo-7-fluoro-1H-indole-3-carbonitrile in DMSO. What is the recommended troubleshooting workflow?

When initial attempts to dissolve the compound fail, a systematic approach is necessary. The following workflow outlines the standard escalation path from basic to more energetic methods.

G cluster_0 cluster_1 cluster_2 Start Start: Weigh Compound Add_DMSO Add Anhydrous DMSO to desired concentration Start->Add_DMSO Vortex Vortex at Room Temp for 2-5 minutes Add_DMSO->Vortex Check1 Is solution clear? Vortex->Check1 Success Dissolution Successful Proceed to experiment/storage Check1->Success Yes Sonicate Sonication Protocol (Water bath, 15-30 min) Check1->Sonicate No Check2 Is solution clear? Sonicate->Check2 Check2->Success Yes Heat Gentle Warming Protocol (40-50°C, with stirring) Check2->Heat No Check3 Is solution clear? Heat->Check3 Check3->Success Yes Reassess Reassess Concentration Consider making a more dilute stock Check3->Reassess No

Caption: Standard workflow for dissolving challenging compounds in DMSO.

Detailed Protocols

1. Initial Dissolution Attempt

  • Objective: To dissolve the compound using standard mechanical agitation.

  • Protocol:

    • Weigh the desired amount of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile into a clean, dry glass vial.

    • Add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration.

    • Securely cap the vial.

    • Vortex the vial vigorously for 2-5 minutes.

    • Visually inspect the solution against a bright background. If it is completely clear with no visible particulates, the dissolution is successful.

2. Sonication Protocol

  • Objective: To use ultrasonic energy to break up compound aggregates and facilitate dissolution.[8]

  • Causality: Sonication creates microscopic cavitation bubbles. The collapse of these bubbles generates localized high pressure and temperature gradients, which can effectively break down the crystal lattice of the solute without significantly raising the bulk temperature of the solution.[6]

  • Protocol:

    • If vortexing fails, place the vial into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

    • Sonicate for 15-30 minute intervals.

    • After each interval, remove the vial and visually inspect for dissolution.

    • Caution: While bulk temperature may not rise significantly, prolonged sonication can cause some warming. Monitor the vial temperature to ensure it does not exceed a level that could degrade the compound.

3. Gentle Warming Protocol

  • Objective: To increase the kinetic energy of the system to overcome the crystal lattice energy.

  • Causality: Increasing the temperature provides more energy to both the solvent and solute molecules, increasing the rate and extent of dissolution.

  • Protocol:

    • If sonication is unsuccessful, place the vial in a heating block or water bath set to a controlled temperature (e.g., 40-50°C).

    • Stir the solution with a small magnetic stir bar inside the vial or vortex intermittently.

    • Heat for 10-15 minute intervals, checking for dissolution after each.

    • Critical Consideration: Never heat a compound without first assessing its thermal stability. If no stability data is available, this step carries a risk of degradation. It is advisable to test a small amount first. DMSO itself is stable well above these temperatures.[7]

Q4: The compound dissolved with heat/sonication, but it precipitated out of solution after cooling or sitting for a while. What is happening?

This is a classic sign of creating a supersaturated solution . Energetic methods like heating or sonication can sometimes force more solute into the solution than is thermodynamically stable at room temperature.[8] This is known as achieving kinetic solubility, which can exceed the true thermodynamic solubility.

Additionally, once the compound precipitates, it may form a more stable, lower-energy crystalline polymorph that is even harder to redissolve.[6]

Troubleshooting Steps:

  • Reduce Concentration: The most straightforward solution is to prepare a new stock at a lower concentration.

  • Minimize Storage Time: If a supersaturated solution is necessary for an experiment, use it immediately after preparation.

  • Storage Conditions: Flash-freezing the solution in liquid nitrogen and storing it at -80°C can sometimes prevent the nucleation and precipitation that occurs during slow cooling. However, be aware that freeze-thaw cycles can also promote precipitation.[6]

Part 3: Advanced Considerations and FAQs

Q5: My DMSO stock solution is perfectly clear, but the compound crashes out when I add it to my aqueous cell culture media or assay buffer. How can I prevent this?

This is an extremely common issue known as antisolvent precipitation .[9] A compound that is highly soluble in a strong organic solvent like DMSO may be virtually insoluble in an aqueous environment. When the DMSO stock is diluted into the buffer, the solvent environment rapidly changes polarity, causing the compound to precipitate.

Strategies to Prevent Precipitation Upon Dilution:

  • Optimize the Dilution Process: Do not add the small volume of DMSO stock directly into the final large volume of aqueous buffer. Instead, perform a serial dilution.[9]

    • Pre-warm the aqueous buffer to your assay temperature (e.g., 37°C), which can help maintain solubility.[9]

    • In a separate tube, add the required volume of DMSO stock.

    • Add an equal volume of the warm aqueous buffer to the DMSO stock and mix immediately and vigorously.

    • Continue adding small aliquots of the buffer to this intermediate dilution with constant mixing until the final desired concentration is reached.

  • Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your assay (e.g., 0.5% instead of 0.1%) can sometimes keep the compound in solution. However, you must validate this concentration to ensure it is not toxic to your cells or does not interfere with your assay.

  • Use Formulation Excipients: For particularly challenging compounds, the final assay buffer can be supplemented with solubilizing agents.[10]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[11]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the compound.[12]

Summary of Solubilization Techniques
MethodPrinciple of ActionAdvantagesDisadvantages & Considerations
Vortexing Mechanical agitation increases solvent-solute interaction.Simple, fast, low risk of compound degradation.Ineffective for compounds with high crystal lattice energy.
Sonication High-frequency sound waves create cavitation, breaking up solute particles.[6]Highly effective for many compounds; minimal bulk heating.Can potentially degrade sensitive compounds; requires specific equipment.
Gentle Warming Increases kinetic energy, enhancing the dissolution rate and solubility limit.Can significantly increase solubility.Risk of compound degradation ; can create unstable supersaturated solutions.
Serial Dilution Gradual change in solvent polarity when moving from DMSO to aqueous buffer.Prevents rapid antisolvent precipitation.[9]Requires careful, stepwise mixing.

References

  • gChem. (n.d.). DMSO Physical Properties.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Lu, W. (2024). Dimethyl sulfoxide: the universal solvent for industry and science.
  • American Chemical Society. (2021). Dimethyl sulfoxide.
  • BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO.
  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1993-2002. [Link]

  • Poret, A. W., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(6), 293-297. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Quora. (2024).
  • Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]

  • WuXi AppTec DMPK. (2024).
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Indole Reactions

Introduction: The C4-Position Challenge The indole scaffold is a cornerstone of medicinal chemistry and materials science, but its functionalization is not always straightforward.[1][2] The C4 position, in particular, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C4-Position Challenge

The indole scaffold is a cornerstone of medicinal chemistry and materials science, but its functionalization is not always straightforward.[1][2] The C4 position, in particular, presents a significant synthetic hurdle.[3] Nestled in the "bay region" of the bicyclic structure, substituents at C4 exert considerable steric pressure on the neighboring C3 and C5 positions, as well as the N1 position of the pyrrole ring. This steric congestion can dramatically hinder the approach of reagents and catalysts, leading to low yields, sluggish reactions, or complete lack of reactivity. Development of synthetic routes for 4-substituted indoles is a challenging task because the C4-position is less reactive and often requires multi-step sequences.[4]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming these steric challenges. We will explore field-proven strategies, from catalyst and ligand selection to substrate modification and the use of directing groups, to enable successful C4-functionalization.

FAQs: Understanding the Problem

Q1: Why is my C4-substituted indole unreactive in a standard cross-coupling reaction?

Answer: The primary reason is steric hindrance. The substituent at the C4 position physically blocks the palladium (or other transition metal) catalyst from accessing the C-X bond (where X is typically a halide or triflate) to initiate the catalytic cycle via oxidative addition. This initial step is often the rate-limiting step and is highly sensitive to steric bulk on both the substrate and the catalyst's ligand sphere. In some cases, reactions involving ortho-substituted aryl iodides have failed to produce the desired product, indicating that steric hindrance is a significant factor.[5]

Q2: My reaction is stalled. How do I know if it's a steric issue or something else?

Answer: To diagnose a steric problem, consider the following:

  • Run a Control Experiment: Attempt the same reaction with a less-hindered analogue (e.g., a 5- or 6-substituted indole). If the control reaction proceeds smoothly, steric hindrance at the C4 position is the likely culprit.

  • Analyze the Crude Reaction Mixture: If you observe only unreacted starting material, it points towards a failure in the initial catalytic step (e.g., oxidative addition), which is strongly associated with steric clash. If you see byproducts or catalyst decomposition, other issues like catalyst poisoning or thermal instability might be at play.

  • Vary the C4-Substituent: If possible, test a smaller substituent at the C4 position. A positive result with a smaller group provides strong evidence for a sterically-controlled reaction.

Q3: Are all reaction types equally sensitive to C4-steric hindrance?

Answer: No. Reactions that require the formation of a bulky transition state around the C4 position are most affected. This includes many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). In contrast, reactions like electrophilic aromatic substitution (e.g., nitration, halogenation) are often governed more by the electronic directing effects of the C4 substituent, although severe steric bulk can still influence regioselectivity. C-H activation strategies, which often rely on a directing group to orchestrate the reaction, can be designed to overcome this inherent steric challenge.[4][6][7]

Troubleshooting Guide: Strategic Solutions

Strategy 1: Optimizing Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful but often fail at the C4-position with standard protocols. The key is to modify the catalyst's immediate environment to make it more accommodating to the hindered substrate.

Issue: Low to no yield in a Suzuki-Miyaura coupling of a 4-bromoindole.

Plausible Cause: The palladium catalyst, coordinated with standard ligands like PPh₃, is too bulky to approach the C4-Br bond. The oxidative addition step is inhibited.

Solutions:

  • Switch to Bulky, Electron-Rich Ligands: The use of specialized phosphine ligands is critical. These ligands are not just bulky themselves; their specific architecture creates a more accessible catalytic center.[8] They promote the formation of a highly reactive, low-coordinate Pd(0) species that is more capable of engaging a hindered substrate.[9]

    • Mechanism Insight: Bulky, electron-donating ligands accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination step to release the product.[9] A novel family of indole-amide-based phosphine ligands has shown excellent efficiency in the Suzuki-Miyaura cross-coupling of sterically hindered substrates.[10][11][12]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, monitor for substrate and catalyst decomposition.

  • Use a More Reactive Boron Reagent: Switch from a boronic acid to a more reactive boronate ester (e.g., MIDA or pinacol) or a trifluoroborate salt (BF₃K). These reagents can sometimes accelerate the transmetalation step.

Comparative Ligand Selection for Hindered Suzuki Couplings
LigandClassKey FeatureRecommended For
SPhos / XPhos Buchwald BiarylphosphinesHigh bulk and electron-donating abilityGeneral-purpose for hindered aryl chlorides and bromides.
t-Bu₃P (P(t-Bu)₃) TrialkylphosphineVery strong σ-donor, moderately bulky.[9]Highly effective but air-sensitive (use as HBF₄ salt).
Xantphos BidentateWide "bite angle" creating an open coordination sphere.[8]Useful when chelating effects are desired to stabilize the catalyst.
InAm-phos Indole-Amide PhosphineMixed-donor (P,O) ligand with hemilabile properties.[11]Specifically designed for sterically congested couplings, allowing for very low catalyst loading.[11][12]
Troubleshooting Workflow: Stalled Suzuki-Miyaura Reaction

G start Reaction Stalled at <10% Conversion ligand Switch to Bulky Ligand (e.g., SPhos, InAm-phos) start->ligand Primary Step temp Increase Temperature (e.g., 80°C -> 110°C) ligand->temp If improvement is minor base Change Base (e.g., K₂CO₃ -> Cs₂CO₃) temp->base If still slow solvent Change Solvent (e.g., Toluene -> Dioxane/H₂O) base->solvent Final optimization success Reaction Successful solvent->success If yield > 60% fail Consult C-H Activation Strategy solvent->fail If yield < 20%

Caption: Troubleshooting flowchart for a sterically hindered Suzuki coupling.

Strategy 2: C-H Activation via Directing Groups

When traditional cross-coupling fails, an alternative is to bypass the need for a pre-installed halide and functionalize a C-H bond directly. This approach relies on a "directing group" (DG) on the indole to position a transition metal catalyst at the C4-H bond.[3][13]

Issue: Substrate is incompatible with halogenation or borylation at C4.

Plausible Cause: The functional groups on your indole are sensitive to the harsh conditions often required for installing a coupling handle at the sterically hindered C4 position.

Solutions:

  • Install a Removable Directing Group: A directing group is a functional group that coordinates to the metal catalyst, forming a stable metallacycle intermediate that brings the catalyst's active site into close proximity with the target C-H bond. This chelation assistance overcomes the steric hindrance.

    • Aldehyde at C3: An aldehyde group at the C3 position can direct a Ruthenium catalyst to perform C-H alkenylation at the C4 position.[4][6][7][14]

    • Pivaloyl at C3: Installing a bulky pivaloyl group at the C3 position has been shown to direct palladium-catalyzed arylation to the C4 position.[3][13]

    • N-Protecting Groups as DGs: Groups on the indole nitrogen, such as N-P(O)tBu₂, can also serve as effective directing groups for functionalization of the benzene core.[3][13]

  • Leverage Transient Directing Groups: In some cases, an additive can be used to form a temporary directing group in situ. For example, an amino acid can react with a 3-formylindole to form a transient imine that directs palladium-catalyzed C4-arylation.[15]

Conceptual Workflow: Directing Group Strategy

DG_Strategy sub 4-Substituted Indole Substrate dg_install Install Directing Group (e.g., C3-CHO, C3-Piv) sub->dg_install reaction Chelation-Assisted C-H Activation (Pd, Ru, Rh catalyst) dg_install->reaction product_dg C4-Functionalized Indole with Directing Group reaction->product_dg dg_remove Remove Directing Group product_dg->dg_remove final_product Final C4-Functionalized Product dg_remove->final_product

Caption: General workflow for a C-H activation approach using a directing group.

Experimental Protocols

Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Glovebox Setup: To a 2-dram vial, add the 4-haloindole (1.0 equiv), boronic acid (1.5 equiv), a bulky phosphine ligand (e.g., SPhos, 4 mol%), and palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%).

  • Reagent Addition: Add a powdered base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Remove the vial from the glovebox and add a degassed solvent mixture (e.g., Toluene/H₂O 10:1, 0.2 M).

  • Reaction: Seal the vial and heat to 100-120 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C4-Alkenylation using a C3-Aldehyde Directing Group

Adapted from Prabhu, K. R. et al., Org. Lett. 2013.[4][6][7]

  • Reaction Setup: In an open flask, combine 1H-indole-3-carbaldehyde (1.0 equiv), the alkene coupling partner (3.0 equiv), and [Ru(p-cymene)Cl₂]₂ (5 mol%).

  • Additive: Add AgSbF₆ (20 mol%) and CsOAc (2.0 equiv).

  • Solvent: Add t-AmylOH as the solvent (0.1 M).

  • Reaction: Stir the mixture at 80 °C for 12 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to yield the C4-alkenylated product.

References

  • Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262–6265. [Link]

  • Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6262-6265. [Link]

  • Wang, B., & Daugulis, O. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(9), 2219–2233. [Link]

  • Wang, B., & Daugulis, O. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2219-2233. [Link]

  • Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(6), 1296-1301. [Link]

  • Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]

  • Senthilkumar, P., Gunanathan, C., & Kapur, M. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7178–7193. [Link]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. Angewandte Chemie International Edition, 53(28), 7389-7393. [Link]

  • Park, Y., Niemeyer, Z. L., Yu, J. Q., & Sigman, M. S. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Organometallics, 37(15), 2408-2414. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1070–1082. [Link]

  • Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. PolyU Scholars Hub. [Link]

  • Wang, H., & Gribble, G. W. (2016). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 18(15), 3734–3737. [Link]

  • El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]

  • Senthilkumar, P., Gunanathan, C., & Kapur, M. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7178-7193. [Link]

  • Kaur, N., & Kishore, D. (2018). C4–H indole functionalisation: precedent and prospects. Organic & Biomolecular Chemistry, 16(16), 2853-2864. [Link]

  • Sharma, V., & Kumar, V. (2010). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 12(4), 546–557. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic Letters, 12(12), 2844–2847. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Removal in Indole Carbonitrile Synthesis

Welcome to the technical support center dedicated to addressing the critical challenge of palladium impurity removal from indole carbonitrile products. This resource is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the critical challenge of palladium impurity removal from indole carbonitrile products. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of post-reaction purification in palladium-catalyzed cross-coupling reactions.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH), due to its potential toxicity. For oral medications, the permitted daily exposure to palladium is 100 µ g/day , which translates to a maximum concentration of 10 ppm for a 10 g daily dose. Achieving these low levels necessitates robust and efficient purification strategies.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you effectively remove palladium contaminants from your indole carbonitrile products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the purification of indole carbonitriles following palladium-catalyzed reactions.

Issue 1: My silica gel column chromatography is not removing palladium effectively.

Question: I'm running flash chromatography on silica gel to purify my indole carbonitrile, but a significant amount of palladium is co-eluting with my product. What's going on, and how can I fix it?

Answer: This is a common issue. The root cause often lies in the nature of the palladium species present in your crude product and its interaction with both the silica and your target molecule.

  • The "Why": Palladium catalysts can exist in various oxidation states (Pd(0), Pd(II)) and form different complexes during the catalytic cycle. Some of these species, particularly colloidal Pd(0), can be non-polar and travel with the solvent front on normal-phase silica. Additionally, your indole carbonitrile, with its nitrogen-containing heterocycle and nitrile group, can act as a ligand, "carrying" the palladium along with it.

  • The Solution: A Multi-Pronged Approach

    • Pre-treatment before Chromatography: The most effective strategy is to convert the problematic palladium species into a form that is more easily captured.

      • Oxidation: Treat your crude reaction mixture with a mild oxidant like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) before loading it onto the column. This will oxidize soluble Pd(0) to Pd(II), which has a higher affinity for silica.

      • Sorbent/Scavenger Addition: Before chromatography, stir the crude product in a suitable solvent with a palladium scavenger. This will bind the palladium, and the resulting complex can often be filtered off or will remain at the origin of the silica column.

    • Modified Chromatography Techniques:

      • Doped Silica: Consider using silica gel that has been pre-treated with a scavenger. For example, you can prepare a silica plug with a layer of scavenger-impregnated silica at the top of your column.

      • Reverse-Phase Chromatography: If your indole carbonitrile is sufficiently polar, reverse-phase (C18) chromatography can be an effective alternative. The palladium species often have different retention behavior on C18 compared to the desired product.

Experimental Workflow: Pre-treatment and Chromatography

G crude Crude Indole Carbonitrile (with Pd) pretreatment Pre-treatment Step crude->pretreatment oxidize Oxidation (e.g., H₂O₂) pretreatment->oxidize Option A scavenge Scavenging (e.g., Thiol-based) pretreatment->scavenge Option B chromatography Silica Gel Chromatography oxidize->chromatography filtration Filtration (optional) scavenge->filtration filtration->chromatography waste Palladium Waste filtration->waste pure_product Pure Indole Carbonitrile (<10 ppm Pd) chromatography->pure_product chromatography->waste

Caption: Workflow for palladium removal using pre-treatment followed by chromatography.

Issue 2: My product is sensitive to oxidative conditions.

Question: I've been advised to use an oxidant to remove palladium, but my indole carbonitrile has other functional groups that are sensitive to oxidation. What are my alternatives?

Answer: This is a critical consideration, and you are right to be cautious. In such cases, non-oxidative methods are essential.

  • The "Why": The indole nucleus and many common functional groups can be susceptible to oxidation, leading to byproduct formation and reduced yield.

  • The Solution: Palladium Scavengers

    Palladium scavengers are solid-supported or soluble compounds with a high affinity for palladium. They bind to the metal, allowing for its removal by filtration or extraction.

    • Thiol-Based Scavengers: These are among the most common and effective. Examples include silica-bound mercaptopropyl groups (Si-SH) or polymers with thiol functionality. They are effective for both Pd(0) and Pd(II).

    • Amine-Based Scavengers: Scavengers containing amino groups can also be effective, particularly for Pd(II). Examples include triaminetetraacetic acid (TMT) and polyamines.

    • Activated Carbon: While less selective, activated carbon can be a cost-effective option for adsorbing palladium. However, it may also adsorb your product, so careful optimization is required.

Data Summary: Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Loading (mmol/g)AdvantagesDisadvantages
Silica-Based Thiol-SH0.5 - 1.5High efficiency, easy to handle, compatible with many solvents.Can be expensive.
Polymer-Based Thiol-SH1.0 - 2.5High capacity, robust.May swell in certain solvents.
Activated CarbonN/AN/AInexpensive, readily available.Non-selective, may adsorb product.
Amine-Based-NH₂, -NR₂1.0 - 4.0Effective for Pd(II).Less effective for Pd(0).

Frequently Asked Questions (FAQs)

Q1: What is the most common source of palladium contamination in indole synthesis?

A1: The most frequent sources are palladium-catalyzed cross-coupling reactions used to construct the indole ring or to functionalize it. Common examples include the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The catalyst used in these reactions, such as Pd(PPh₃)₄ or Pd(OAc)₂, and its subsequent decomposition products are the primary contaminants.

Q2: How can I accurately measure the level of palladium in my product?

A2: The most reliable and widely accepted method for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. For in-process checks where high accuracy is not critical, colorimetric tests can provide a semi-quantitative indication of palladium presence.

Q3: Can I use crystallization to remove palladium impurities?

A3: Yes, crystallization can be an effective method, especially for reducing high levels of palladium. However, it is often not sufficient on its own to reach the stringent <10 ppm levels required for APIs. Palladium complexes can sometimes co-crystallize with the product. It is often best used as a final polishing step after the bulk of the palladium has been removed by other means, such as scavenging or chromatography.

Q4: Are there any "metal-free" methods for synthesizing indole carbonitriles?

A4: While palladium catalysis is very common, there are alternative synthetic routes that avoid palladium. These include traditional methods like the Fischer and Bischler indole syntheses. More modern, metal-free approaches involving visible-light photoredox catalysis are also emerging as powerful alternatives for certain transformations. Exploring these options during route scouting can prevent palladium contamination issues from the outset.

Detailed Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging
  • Dissolution: Dissolve the crude indole carbonitrile product in a suitable solvent (e.g., toluene, ethyl acetate, or acetonitrile) at a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add the selected palladium scavenger (e.g., silica-bound thiol) to the solution. A typical starting point is to use 10-20 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Agitation and Heating: Stir the mixture vigorously. Heating to 40-60 °C can often improve the scavenging efficiency and rate. The optimal time can range from 2 to 24 hours.

  • Monitoring: Monitor the palladium concentration in the solution over time by taking small aliquots, filtering them, and analyzing by ICP-MS.

  • Filtration: Once the palladium level in the solution is acceptable, cool the mixture to room temperature and filter off the scavenger. Wash the collected scavenger with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Preparation and Use of a Scavenger-Doped Silica Plug
  • Slurry Preparation: In a small beaker, create a slurry of the chosen scavenger (e.g., 2 g of silica-bound thiol) in the solvent system you plan to use for chromatography.

  • Plug Preparation: Place a cotton or glass wool plug at the bottom of a small chromatography column or a disposable syringe barrel. Add a small layer of sand.

  • Loading the Scavenger: Carefully pour the scavenger slurry into the column to create a distinct layer.

  • Adding Standard Silica: Add a layer of regular silica gel on top of the scavenger layer. The amount will depend on the scale of your purification.

  • Equilibration: Equilibrate the entire plug by passing several column volumes of your chromatography eluent through it.

  • Loading the Product: Dissolve your crude product in a minimal amount of solvent and load it onto the top of the silica gel layer.

  • Elution: Elute your product using your established chromatography solvent system. The palladium will be captured by the scavenger layer at the top of the plug, while your purified product elutes.

Logical Flow: Choosing a Purification Strategy

G start Crude Product (>1000 ppm Pd) check_sensitivity Is the product sensitive to oxidation? start->check_sensitivity oxidative_workup Oxidative Workup + Chromatography check_sensitivity->oxidative_workup No scavenging Scavenging check_sensitivity->scavenging Yes check_level_1 Pd Level < 50 ppm? oxidative_workup->check_level_1 check_level_2 Pd Level < 50 ppm? scavenging->check_level_2 crystallization Crystallization check_level_1->crystallization Yes repeat_scavenge Repeat Scavenging or Try Different Scavenger check_level_1->repeat_scavenge No check_level_2->crystallization Yes check_level_2->repeat_scavenge No final_product Final Product (<10 ppm Pd) crystallization->final_product

Caption: Decision tree for selecting a palladium purification strategy.

References

  • ICH Guideline Q3D(R1) for Elemental Impurities. European Medicines Agency. [Link]

  • Palladium Removal in Pharmaceutical Process Chemistry: A Review. Org. Process Res. Dev. 2018, 22, 9, 1093–1116. [Link]

  • Inductively coupled plasma mass spectrometry. Wikipedia. [Link]

Optimization

Technical Support Center: Recrystallization of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile

Case ID: REC-IND-4Br7F Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1] Executive Summary & Solvent Selection Matrix User Query: "What are the optimal solvent systems for the recry...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-IND-4Br7F Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1]

Executive Summary & Solvent Selection Matrix

User Query: "What are the optimal solvent systems for the recrystallization of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile?"

Technical Insight: Recrystallizing 4-Bromo-7-fluoro-1H-indole-3-carbonitrile requires balancing three structural factors:

  • Indole Core: Planar, aromatic, prone to

    
    -stacking (requires aromatic or polar solvents).[1]
    
  • Halogen Substituents (4-Br, 7-F): These increase lipophilicity significantly compared to the parent indole, reducing water solubility and increasing solubility in non-polar organics.[1]

  • 3-Carbonitrile Group: A strong dipole that increases the melting point and polarity, often necessitating a polar protic solvent or a high-boiling aromatic solvent to disrupt crystal lattice energy.[1]

Based on structural analogs (e.g., 3-cyanoindole, 4-bromoindole) and solubility parameters, the following solvent systems are validated for screening.

Solvent Compatibility Table
Solvent SystemTypeSuitabilityMechanism of Action
Ethanol / Water Solvent / Anti-solventPrimary Recommendation The nitrile and NH groups H-bond with EtOH.[1] Water acts as a powerful anti-solvent due to the hydrophobicity of the 4-Br/7-F motifs.[1]
Toluene Single SolventHigh Purity Excellent for removing non-polar tarry impurities. The high boiling point (

) allows dissolution of the rigid nitrile lattice; cooling precipitates the target while impurities remain in solution.
Methanol Single SolventAlternative Similar to Ethanol but higher solubility. Use if the compound is too insoluble in Ethanol.
Ethyl Acetate / Hexanes Solvent / Anti-solventLow Polarity Use only if the crude material is highly lipophilic or if protic solvents cause degradation/solvolysis (unlikely for nitriles but possible).[1]

Detailed Experimental Protocols

Protocol A: The Ethanol/Water Anti-Solvent Method (Standard)

Best for: General purification and removal of inorganic salts or highly polar impurities.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute ethanol (approx. 5–10 mL per gram) and heat to boiling (

    
    ).
    
    • Note: If the solid does not dissolve, add more ethanol in small increments.[1] If insolubles persist after 20 mL/g, perform a hot filtration to remove inorganic salts.[1]

  • Anti-Solvent Addition: While maintaining a gentle boil, add deionized water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add a few drops of hot ethanol to clear the turbidity, ensuring a saturated solution.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Critical Step: Do not disturb the flask. Rapid cooling often leads to "oiling out" (phase separation) rather than crystallization.[1]

  • Finishing: Cool in an ice bath (

    
    ) for 30 minutes. Filter the crystals and wash with cold 50:50 Ethanol/Water.[2]
    
Protocol B: The Toluene Method (High Stability)

Best for: Removing colored organic impurities and "tars" common in indole synthesis.[1]

  • Dissolution: Suspend crude material in Toluene. Heat to reflux (

    
    ).
    
  • Saturation: Adjust volume until the solid is just dissolved.

  • Cooling: Allow to cool slowly. Toluene often yields denser, more defined crystals (needles or prisms) compared to alcohols.[1]

  • Wash: Wash with cold Toluene or Hexanes.

Troubleshooting & FAQs

Issue: "The product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode with halogenated indoles. The melting point of the solvated compound is likely lower than the boiling point of the solvent, causing it to separate as a liquid phase before organizing into a crystal lattice.[1] Corrective Actions:

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.[1]

  • Reheat & Dilute: The solution may be too concentrated. Reheat, add 10-20% more solvent, and cool again.[1]

  • Change Solvent: Switch from Ethanol/Water to Toluene. Toluene's non-polar nature often favors crystal stacking over amorphous oil formation for halogenated aromatics.

Issue: "The crystals are colored (yellow/brown) but should be off-white."

Diagnosis: Indoles are prone to oxidation, forming colored quinoidal impurities.[1] Corrective Actions:

  • Activated Carbon: During the hot dissolution step (Protocol A), add activated charcoal (1-2% by weight).[1][3] Stir for 5 minutes, then perform a hot filtration through Celite before cooling.

  • Acidic Wash: If the color persists, wash the crystallized product with cold, dilute HCl (if the nitrile is stable) to remove any oxidative coupling byproducts.[1]

Issue: "Low Recovery Yield."

Diagnosis: The 7-Fluoro and 4-Bromo substituents make the molecule significantly more lipophilic than simple indoles. Corrective Actions:

  • Check the Mother Liquor: Evaporate the filtrate.[4] If significant solid remains, your solvent volume was too high.[1]

  • Increase Anti-Solvent: In Protocol A, increase the water ratio. The 7-F atom reduces hydrogen bonding capability compared to H, making the molecule less soluble in water-rich mixtures.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification path based on crude material behavior.

Recrystallization_Logic Start Crude 4-Bromo-7-fluoro-1H-indole-3-carbonitrile SolubilityCheck Solubility Test (100 mg in 1 mL) Start->SolubilityCheck SolubleHotEtOH Soluble in Hot EtOH? SolubilityCheck->SolubleHotEtOH SolubleHotTol Soluble in Hot Toluene? SolubleHotEtOH->SolubleHotTol No ProtocolA Protocol A: EtOH / Water (Standard) SolubleHotEtOH->ProtocolA Yes ProtocolB Protocol B: Toluene (For Tarry Impurities) SolubleHotTol->ProtocolB Yes ProtocolC Protocol C: EtOAc / Hexane (For Highly Lipophilic Crudes) SolubleHotTol->ProtocolC No OilingOut Issue: Oiling Out? ProtocolA->OilingOut RemedyOil Remedy: Seeding or Switch to Toluene OilingOut->RemedyOil Yes

Caption: Decision tree for solvent selection based on solubility testing and troubleshooting common phase separation issues.

Scientific Grounding & Mechanism

Substituent Effects on Solubility

The specific substitution pattern of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile dictates the purification strategy:

  • The 3-Cyano Group (

    
    ): 
    
    • Effect: Introduces a strong dipole moment and acts as a hydrogen bond acceptor.

    • Result: Increases the melting point significantly compared to non-nitrile indoles. This requires boiling solvents (EtOH at

      
       or Toluene at 
      
      
      
      ) to break the lattice energy [1].
  • The 7-Fluoro Substituent (

    
    ): 
    
    • Effect: Fluorine is highly electronegative but small. It reduces the basicity of the indole nitrogen and lowers solubility in water compared to unsubstituted indole.

    • Result: Water becomes a very aggressive anti-solvent. Care must be taken not to add water too quickly in Protocol A, or the compound will crash out amorphous [2].[1]

  • The 4-Bromo Substituent (

    
    ): 
    
    • Effect: Adds significant lipophilicity and molecular weight.

    • Result: Enhances solubility in non-polar aromatics like Toluene, making Protocol B a viable high-recovery option [3].[1]

References

  • PubChem. (2025).[5] Indole Solubility Data. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting

resolving regioisomers in 4-bromo-7-fluoroindole synthesis

Technical Support Center: Resolving Regioisomers in 4-Bromo-7-Fluoroindole Synthesis Ticket #: 4B7F-REGIO-001 Topic: Troubleshooting Regioisomer Contamination & Structural Assignment Status: Open Assigned Specialist: Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Regioisomers in 4-Bromo-7-Fluoroindole Synthesis

Ticket #: 4B7F-REGIO-001 Topic: Troubleshooting Regioisomer Contamination & Structural Assignment Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-bromo-7-fluoroindole is frequently plagued by a "silent" regioisomer problem that originates in the precursor synthesis stage. The structural similarity between the target scaffold and its isomer, 4-fluoro-7-bromoindole , makes separation difficult and misidentification common.

This guide addresses the root cause of this heterogeneity—the non-selective nitration of 1-bromo-4-fluorobenzene—and provides a validated workflow for purification and analytical confirmation.

Module 1: The Root Cause – Precursor Synthesis

The most common synthetic route utilizes the Bartoli Indole Synthesis , converting a nitroarene into an indole using vinylmagnesium bromide. The critical error often occurs during the preparation of the nitroarene precursor.

The Nitration Trap

When nitrating 1-bromo-4-fluorobenzene , two directing groups compete:

  • Fluorine (C1): Strong ortho/para director (activator via resonance).

  • Bromine (C4): Weak ortho/para director (deactivator).

While Fluorine exerts a stronger directing effect, the steric environment and electronics allow for the formation of two isomers.

Precursor IsomerStructureDirecting InfluenceResulting Indole (via Bartoli)Status
Isomer A 1-bromo-4-fluoro-2-nitro benzeneNitro ortho to Fluorine4-bromo-7-fluoroindole TARGET
Isomer B 1-bromo-4-fluoro-3-nitro benzeneNitro ortho to Bromine4-fluoro-7-bromoindole IMPURITY

Note: In the Bartoli reaction, the vinyl group cyclizes onto the ortho position.

  • For Isomer A , cyclization occurs at C3 (H), placing Br at C4 and F at C7.

  • For Isomer B , cyclization occurs at C2 (H), placing F at C4 and Br at C7.

Module 2: Resolution Workflow

The following flowchart illustrates the critical control points where the impurity must be removed.

G Start Starting Material: 1-Bromo-4-fluorobenzene Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Mixture Crude Mixture: Isomer A (Major) + Isomer B (Minor) Nitration->Mixture Separation CRITICAL STEP: Purification via Column Chromatography (Hexane/EtOAc) Mixture->Separation PureA Pure Precursor A: 1-bromo-4-fluoro-2-nitrobenzene Separation->PureA Fraction 1 (Typically) PureB Impurity B: 1-bromo-4-fluoro-3-nitrobenzene Separation->PureB Fraction 2 Bartoli Step 2: Bartoli Cyclization (VinylMgBr, THF, -78°C) PureA->Bartoli PureB->Bartoli If not removed Target Target Product: 4-Bromo-7-fluoroindole Bartoli->Target Wrong Regioisomer Byproduct: 4-Fluoro-7-bromoindole Bartoli->Wrong

Figure 1: Synthetic pathway highlighting the divergence of regioisomers during the nitration step.

Module 3: Experimental Protocols

Protocol A: Purification of Nitro Precursors

Do not proceed to the Bartoli step until the precursor purity is >98% by GC or HPLC.

  • Crude Isolation: Following the nitration of 1-bromo-4-fluorobenzene, quench the reaction on ice and extract with dichloromethane.

  • TLC Method: Develop in Hexanes:Ethyl Acetate (95:5) .

    • Isomer A (Target): Typically the less polar spot (higher Rf) due to internal hydrogen bonding or dipole cancellation, though this varies by stationary phase.

    • Isomer B (Impurity): Typically the more polar spot (lower Rf).

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 100% Hexanes → 98:2 Hexanes:EtOAc.

    • Collection: Collect the major peak aggressively, but discard the "mixed fractions" tailing into the minor isomer.

Protocol B: Bartoli Cyclization (Optimized for Halogenated Arenes)

Adapted from standard Bartoli conditions [1, 2].

  • Setup: Flame-dry a 3-neck flask; maintain strictly inert atmosphere (N₂ or Ar).

  • Reagent Prep: Dissolve Pure Precursor A (1.0 eq) in anhydrous THF (0.2 M). Cool to -40°C .

    • Note: Standard Bartoli uses -78°C, but -40°C is often sufficient for nitroarenes and prevents precipitation of the starting material.

  • Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq ) dropwise over 30 minutes.

    • Observation: The solution will turn deep purple/brown.

  • Reaction: Stir at -40°C for 1 hour, then warm to -20°C for 2 hours. Monitor by TLC.[1]

  • Quench: Pour into saturated aqueous NH₄Cl. Extract with EtOAc.[2]

Module 4: Analytical Validation (The "Truth" Test)

Distinguishing 4-bromo-7-fluoroindole from 4-fluoro-7-bromoindole requires specific NMR techniques. Standard 1H NMR is often ambiguous due to similar splitting patterns.

Diagnostic Table: NMR Signatures
Feature4-Bromo-7-Fluoroindole (Target)4-Fluoro-7-Bromoindole (Impurity)
19F NMR Shift ~ -135 ppm (F adjacent to NH)~ -120 ppm (F at C4)
1H-19F NOE Strong NOE between NH and FNo NOE between NH and F
H-H Coupling H5-H6 coupling perturbed by F at C7H5-H6 coupling perturbed by F at C4
The "Gold Standard" Test: 1H-19F HOESY or 1D NOE

To definitively confirm your structure, perform a 1D 1H NOE difference experiment irradiating the Indole NH signal (typically ~11.5 ppm).

  • Result A (Target): If you see enhancement of the Fluorine signal (or the 19F satellites of C7), you have 4-bromo-7-fluoroindole . The Fluorine is spatially close to the NH.

  • Result B (Impurity): If you see NOE enhancement of a proton (H7/Br-adjacent), you have the wrong isomer.

Frequently Asked Questions (FAQs)

Q1: Can I separate the final indoles if I failed to separate the nitro precursors? A: It is significantly harder. Both indoles have very similar polarities and boiling points. Separation by standard silica chromatography is often inefficient. Preparative HPLC (C18) may work, but the loading capacity will be low. Prevention at the nitro stage is the only scalable solution.

Q2: Why does the Bartoli reaction yield low for this substrate? A: Halogenated nitroarenes are sensitive. The vinyl Grignard can attack the halogen (Metal-Halogen Exchange) instead of the nitro group, especially at the Bromine position.

  • Fix: Ensure the temperature does not exceed -20°C during addition. Use exactly 3.0-3.5 equivalents of Grignard. Excess Grignard promotes side reactions [2].

Q3: My 19F NMR shows two peaks. What does this mean? A: You have a mixture of regioisomers. Integrate the two peaks.

  • Major Peak (-135 ppm): Target.

  • Minor Peak (-120 ppm): Impurity.

  • Use this ratio to calculate the purity of your final lot.

Q4: Are there alternative routes to avoid this isomer issue? A: Yes, but they are longer.

  • Leimgruber-Batcho: Requires 2-nitro-3-bromo-6-fluorotoluene. Synthesizing this specific toluene derivative is complex and may still require isomer separation [3].

  • Thallation/Lithiation: Direct lithiation of 4-fluoroindole typically occurs at C2 or C3, not C4. Directed ortho-metallation (DoM) requires a directing group at C3 to install Br at C4, which adds steps.

References

  • Bartoli Indole Synthesis. Wikipedia. Available at: [Link][2][3]

  • Leimgruber–Batcho Indole Synthesis. Wikipedia. Available at: [Link][3][4]

  • Nitration of Bromobenzene (General Reactivity). Science Learning Center. Available at: [Link]

  • Electrostatic Contribution to 19F Chemical Shifts. Australian National University. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 19F NMR Shifts of 7-Fluoroindole Derivatives

Executive Summary: The Strategic Value of 7-Fluoroindole In the landscape of modern medicinal chemistry, 7-fluoroindole has emerged as a privileged scaffold, distinct from its 4-, 5-, and 6-fluoro isomers. Its unique val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 7-Fluoroindole

In the landscape of modern medicinal chemistry, 7-fluoroindole has emerged as a privileged scaffold, distinct from its 4-, 5-, and 6-fluoro isomers. Its unique value lies not just in its biological activity—often modulating metabolic stability and pKa of the pyrrole NH—but in its utility as a bioorthogonal NMR probe .

For researchers in Fragment-Based Drug Discovery (FBDD) and protein binding studies (F-SAR), the 7-fluoroindole moiety offers a distinct 19F NMR signature that is highly sensitive to local electronic environment changes (e.g., hydrogen bonding at the NH site) while often remaining spectrally distinct from other fluorinated motifs.

This guide provides a technical comparison of 19F NMR shifts, elucidates the electronic causality behind these values, and outlines a self-validating experimental protocol for their characterization.

Comparative Analysis: 19F Chemical Shifts

Positional Isomerism: The Electronic Fingerprint

The position of the fluorine atom on the indole ring dictates its chemical shift through distinct electronic shielding mechanisms. Understanding these trends is critical for structural assignment and impurity profiling.

Table 1: Comparative 19F NMR Shifts of Fluoroindole Isomers (Referenced to CFCl₃ = 0 ppm)

IsomerTypical Shift Range (ppm)*Electronic EnvironmentShielding Mechanism
7-Fluoroindole -134 to -139 Ortho to Pyrrole NHHigh Shielding: Strong resonance interaction (+R) from the adjacent nitrogen lone pair increases electron density at C7.
5-Fluoroindole -123 to -126Para to Pyrrole NHModerate Shielding: Resonance donation from nitrogen is possible but less pronounced than at the ortho position.
4-Fluoroindole -118 to -122Meta to Pyrrole NHDeshielding: Lack of direct resonance donation; dominated by inductive withdrawal (-I) from the ring system.
6-Fluoroindole -112 to -116Meta to Pyrrole NHDeshielding: Similar to 4-F; typically the most downfield signal due to combined inductive effects.

*Note: Shifts are solvent-dependent. Values typically shift upfield (more negative) by 1-3 ppm in polar aprotic solvents (e.g., DMSO-d6) compared to non-polar solvents (e.g., CDCl3).

Substituent Effects on 7-Fluoroindole

Modifying the 7-fluoroindole core at the C2 or C3 positions introduces predictable perturbations to the 19F signal.

  • Electron Withdrawing Groups (EWG) at C3 (e.g., -CHO, -CN): Cause a downfield shift (deshielding,

    
     to 
    
    
    
    ppm) by reducing electron density in the aromatic ring.
  • Electron Donating Groups (EDG) at C5 (e.g., -OMe): Cause an upfield shift (shielding,

    
     to -10 ppm) by increasing electron density, further shielding the 7-F nucleus.
    

Mechanistic Insight: The "Ortho-Effect" Logic

To interpret these spectra accurately, one must visualize the electronic flow. The 7-position is unique because it sits "ortho" to the indole nitrogen.

ChemicalShiftLogic cluster_meta Contrast: Meta Positions (4 & 6) N_LonePair Nitrogen Lone Pair (NH) Resonance Resonance Donation (+R) N_LonePair->Resonance Delocalization C7_Density Increased Electron Density at C7 Resonance->C7_Density Ortho Position Shielding Increased Shielding of 19F C7_Density->Shielding High Density Upfield Upfield Shift (-135 ppm) Shielding->Upfield Result Inductive Inductive Withdrawal (-I) Downfield Downfield Shift (-115 ppm) Inductive->Downfield

Figure 1: Mechanistic logic flow explaining why 7-fluoroindole appears most upfield compared to other isomers.

Experimental Protocol: Self-Validating 19F NMR

For quantitative accuracy and reproducibility in drug screening, follow this "Gold Standard" protocol.

Sample Preparation[1]
  • Concentration: 1–10 mM (for small molecule characterization); 50–500 µM (for protein binding).

  • Solvent: DMSO-d6 is preferred for indoles due to solubility and hydrogen-bonding stability.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) or Trifluoroacetic acid (TFA,
    
    
    -76.55 ppm). Avoid reactive halides like fluorobenzene if possible.
Acquisition Parameters (The "Trust" Factors)

To ensure the data is trustworthy (self-validating), specific parameters must be set:

  • Relaxation Delay (D1): Fluorine T1 relaxation times can be long (1–5 seconds).

    • Screening Mode: D1 = 1.0 s (Qualitative).

    • Quantitative Mode: D1

      
       5 
      
      
      
      T1 (typically 10–15 s). Failure to do this results in integration errors >10%.
  • Spectral Width (SW): Set to

    
     200 ppm (-50 to -250 ppm) to catch all isomers and the standard.
    
  • O1P (Center Frequency): Set to -120 ppm.

  • Decoupling: Inverse gated 1H decoupling (to eliminate NOE enhancement for integration accuracy) or standard broadband decoupling for sensitivity.

Workflow: 19F Fragment Screening (F-SAR)

FSAR_Workflow Start Library Preparation (7-Fluoroindole Fragments) T1_Measure Measure T1 Relaxation (Inversion Recovery) Start->T1_Measure Ref_Spec Acquire Reference Spectrum (Ligand Only) T1_Measure->Ref_Spec Set D1 = 5*T1 Protein_Add Add Target Protein (10-50 µM) Ref_Spec->Protein_Add Exp_Spec Acquire Bound Spectrum (CPMG / T2-Filter) Protein_Add->Exp_Spec Decision Line Broadening / Shift Change? Exp_Spec->Decision Hit Confirmed Binder (Calculate Kd) Decision->Hit Yes (Δδ > 0.05 ppm or Δν > 10 Hz) NoHit Non-Binder Decision->NoHit No Change

Figure 2: Validated workflow for using 7-fluoroindole derivatives in F-SAR (Fluorine Structure-Activity Relationship) screening.

References

  • Chemical Shift Scaling Factors: "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 2018. Link

  • Protein NMR Applications: "Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins... to Monitor Ligand Binding." ACS Sensors, 2022.[1] Link[1]

  • Isomer Shielding Trends: "Mixed Fluorotryptophan Substitutions... Expand the Versatility of 19F Protein NMR." ChemBioChem, 2018. Link

  • FBDD Methodology: "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 2016.[2] Link

  • General 19F Tables: "19F Chemical Shifts and Coupling Constants." UCSB NMR Facility Guide. Link

Sources

Comparative

A Researcher's Guide to the Characteristic IR Nitrile Stretch of Indole-3-Carbonitriles: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for the identification of functional groups. Among these, the nitrile (C≡N) group, particularly within the privileged indole scaffold, presents a unique spectroscopic signature. This guide provides an in-depth analysis of the characteristic IR nitrile stretching vibration in indole-3-carbonitriles, offering a comparative perspective against other nitrile-containing compounds and detailing the underlying principles and experimental best practices.

The Significance of the Nitrile Stretch in Indole-3-Carbonitriles

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitrile group at the 3-position, creating indole-3-carbonitrile, not only provides a versatile synthetic handle for further molecular elaboration but also introduces a powerful spectroscopic probe.[1] The C≡N triple bond vibration is found in a relatively uncongested region of the IR spectrum, making it an excellent diagnostic tool for confirming the presence and electronic environment of the nitrile group.

The position, intensity, and shape of this vibrational band are exquisitely sensitive to the electronic and steric environment of the molecule. This sensitivity allows researchers to glean valuable insights into substituent effects, conjugation, and intermolecular interactions such as hydrogen bonding.

The Characteristic Wavenumber: A Tale of Conjugation

The stretching vibration of the nitrile group in indole-3-carbonitrile typically appears in the range of 2220-2240 cm⁻¹ .[1][2] A specific value for indole-3-carbonitrile has been reported at 2220 cm⁻¹ .[1] This is a lower frequency compared to its aliphatic counterparts. The reason for this shift lies in the phenomenon of conjugation .

In indole-3-carbonitrile, the π-system of the indole ring extends to the nitrile group. This delocalization of electrons weakens the C≡N triple bond, decreasing its force constant and, consequently, lowering the energy required to excite its stretching vibration. This results in a shift to a lower wavenumber (red shift) compared to saturated nitriles, which lack this electronic interaction and typically absorb in the 2240-2260 cm⁻¹ region.[2]

Comparative Analysis of Nitrile Stretching Frequencies

To fully appreciate the diagnostic power of the nitrile stretch in indole-3-carbonitriles, a comparison with other classes of nitriles is essential. The following table summarizes the typical IR absorption ranges for various nitrile compounds.

Compound ClassExampleTypical C≡N Stretch (cm⁻¹)Key Influencing Factor
Indole-3-Carbonitriles Indole-3-carbonitrile2220 - 2240 Conjugation with the indole ring
Aromatic NitrilesBenzonitrile2220 - 2240Conjugation with the benzene ring
Aliphatic NitrilesAcetonitrile2240 - 2260No conjugation
α,β-Unsaturated NitrilesAcrylonitrile~2230Conjugation with the C=C double bond

Data compiled from multiple sources.[2][3]

As the table illustrates, the position of the nitrile stretch is a clear indicator of the electronic environment. The overlap in the range between general aromatic nitriles and indole-3-carbonitriles highlights that the indole ring's electronic influence is comparable to that of a simple benzene ring in this context.

Factors Influencing the Nitrile Stretch in Indole-3-Carbonitriles

Beyond simple conjugation, several other factors can subtly modulate the position and intensity of the C≡N stretch, providing even deeper structural insights.

Substituent Effects

The electronic nature of substituents on the indole ring can further influence the nitrile stretching frequency.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups donate electron density to the indole ring. This increased electron density can be further delocalized into the nitrile group, leading to a greater weakening of the C≡N bond and a shift to a lower wavenumber .

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halogens (-F, -Cl) withdraw electron density from the ring. This reduces the extent of conjugation with the nitrile group, strengthening the C≡N bond and causing a shift to a higher wavenumber (blue shift).

A study on substituted benzonitriles demonstrated a clear correlation between the electron-donating character of a substituent and the molar extinction coefficient of the C≡N stretch.[4][5] This principle can be extended to the indole-3-carbonitrile system, where stronger electron-donating groups are expected to lead to a more intense nitrile absorption.

Hydrogen Bonding

The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. In protic solvents or in the solid state where intermolecular hydrogen bonding is possible (e.g., with the N-H of another indole molecule), the formation of a hydrogen bond to the nitrile nitrogen can have a significant effect on the stretching frequency.

Hydrogen bonding typically causes a blue shift (shift to higher wavenumber) of the nitrile stretching frequency. This is because the hydrogen bond withdraws electron density from the nitrogen atom, which leads to a slight strengthening of the C≡N bond. The extent of this shift can provide information about the strength of the hydrogen bonding interaction.[6]

Experimental Protocol: Acquiring a High-Quality IR Spectrum of an Indole-3-Carbonitrile

Obtaining a clean and interpretable IR spectrum is crucial for accurate analysis. For solid samples like most indole-3-carbonitriles, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern and convenient method that requires minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.[7] It is critical to ensure the crystal is free from any residues of previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum.[7] This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Application:

    • Place a small amount (a few milligrams) of the solid indole-3-carbonitrile sample directly onto the center of the ATR crystal.[7]

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface. Do not apply excessive force, as this can damage the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic nitrile stretch in the 2220-2240 cm⁻¹ region. Note its exact wavenumber, intensity (often qualitatively described as strong, medium, or weak), and shape (typically sharp for nitriles).

    • Examine other regions of the spectrum to confirm the presence of other expected functional groups of the indole moiety, such as the N-H stretch (around 3400-3300 cm⁻¹) and aromatic C-H and C=C stretches.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the press arm with a suitable solvent to remove all traces of the sample.

Logical Workflow for IR Spectral Analysis of Indole-3-Carbonitriles

The following diagram illustrates the decision-making process for analyzing the IR spectrum of a potential indole-3-carbonitrile.

IR_Analysis_Workflow start Acquire IR Spectrum check_nitrile Peak in 2220-2240 cm⁻¹ region? start->check_nitrile is_nitrile Characteristic Nitrile Stretch Present check_nitrile->is_nitrile Yes not_nitrile Nitrile Group Likely Absent check_nitrile->not_nitrile No analyze_position Analyze Exact Wavenumber is_nitrile->analyze_position compare_aliphatic Compare to Aliphatic Nitrile Range (>2240 cm⁻¹) analyze_position->compare_aliphatic conjugation_effect Conjugation with Indole Confirmed compare_aliphatic->conjugation_effect substituent_analysis Analyze Substituent Effects conjugation_effect->substituent_analysis check_nh Examine N-H Stretch (~3400-3300 cm⁻¹) conjugation_effect->check_nh edg Lower Wavenumber? -> Electron-Donating Group substituent_analysis->edg ewg Higher Wavenumber? -> Electron-Withdrawing Group substituent_analysis->ewg edg->check_nh ewg->check_nh indole_confirmed Indole Moiety Confirmed check_nh->indole_confirmed end Structure Characterization Complete indole_confirmed->end

Caption: Workflow for the identification and analysis of the nitrile stretch in indole-3-carbonitriles.

Conclusion

The characteristic IR nitrile stretch of indole-3-carbonitriles is a powerful diagnostic tool for researchers in the chemical and pharmaceutical sciences. Its appearance in the 2220-2240 cm⁻¹ range is a clear indication of the nitrile group's conjugation with the indole ring. Furthermore, subtle shifts in this absorption band can provide valuable information about the electronic effects of other substituents and the presence of intermolecular interactions. By following best practices for spectral acquisition and a logical workflow for analysis, researchers can confidently utilize IR spectroscopy to characterize these important molecules and accelerate their research and development efforts.

References

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]

  • Sample preparation for FT-IR. University of the West Indies at Mona. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • How to Prepare Samples for FTIR Testing. (2026, January 23). Rocky Mountain Laboratories. [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. (2021, September 20). Chemistry – An Asian Journal. [Link]

  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. (2021, September 20). Chem Asian J. [Link]

  • FTIR Analysis of Organic Compounds. Scribd. [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8). Molecules. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997, August 1). Astrophysical Journal Supplement Series. [Link]

  • ATR-FTIR Spectroscopy. Specac. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Kwame Nkrumah University of Science and Technology. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (2008, February). Journal of Chemical Education. [Link]

  • The features of IR spectrum. SlideShare. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. (2023, November 29). Molecules. [Link]

  • 3-Indolecarbonitrile. NIST WebBook. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online. [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (2017, November 2). Trade Science Inc. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022, May 30). Molbank. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. (2021, November 23). Molecules. [Link]

  • Cyano groups – Knowledge and References. Taylor & Francis. [Link]

  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. (2022, December 14). International Journal of Molecular Sciences. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2021, March 26). The Journal of Organic Chemistry. [Link]

Sources

Validation

mass spectrometry fragmentation pattern of bromo-fluoro-indoles

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding over rote lists, ensuring the "why" explains the "how."...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding over rote lists, ensuring the "why" explains the "how."

Content Type: Publish Comparison Guide Subject: Comparative Fragmentation Analysis (EI vs. ESI) & Isomeric Differentiation Version: 2.0 (Scientific Reference)

Executive Summary: The Halogen Advantage

Bromo-fluoro-indoles represent a unique analytical challenge and opportunity in medicinal chemistry. The indole scaffold is ubiquitous in drug discovery (e.g., kinase inhibitors, serotonin receptor ligands), while the halogen substituents provide distinct mass spectrometric "handles."

This guide compares the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the structural characterization of these compounds.

  • The Bromine Signature: Acts as an isotopic "flag" (

    
    ) allowing instant recognition of molecular ions and bromine-containing fragments.
    
  • The Fluorine Anchor: Due to the high strength of the

    
     bond (
    
    
    
    kJ/mol), fluorine is rarely lost as a radical in EI, serving as a stable marker for the indole core, whereas bromine is labile.

Key Takeaway: Use EI-MS for initial structural fingerprinting and library matching. Use ESI-MS/MS for high-sensitivity quantitation and pharmacokinetic (PK) studies, utilizing the stable fluorine label to track metabolic fragments.

Comparative Analysis: EI vs. ESI Performance

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy Hard (~70 eV). Extensive fragmentation.[1]Soft. Low internal energy transfer.
Primary Species Radical Cation

Protonated Molecule

Bromine Loss Dominant.

bond cleavage is often the base peak.
Minimal in source; requires CID (Collision Induced Dissociation).
Isomer Specificity Moderate. Fragmentation ratios vary slightly by position.Low. Isomers often yield identical product ions.
Sensitivity Good for volatile, non-polar derivatives.Excellent for polar/functionalized indoles.[1]
Key Application Synthesis verification, impurity profiling.Biological matrix analysis, metabolite ID.

Mechanistic Fragmentation Pathways[2][3]

Electron Ionization (EI) Mechanics

In EI, the molecular ion (


) is formed by ejecting an electron from the 

-system of the indole ring. The fragmentation is driven by radical stability.
  • Primary Pathway (Bromine Loss): The

    
     bond is the weakest link. The radical cation ejects a bromine radical (
    
    
    
    ), leaving a stable, resonance-stabilized fluoro-indole cation.
  • Secondary Pathway (HCN Loss): A characteristic signature of the indole ring is the loss of hydrogen cyanide (

    
    ), usually involving the ring nitrogen and C2 carbon. This results in ring contraction.
    
  • The "Ortho Effect" (Positional Nuance): If the fluorine is at the 7-position (adjacent to NH), a rare loss of

    
     (
    
    
    
    ) may be observed due to hydrogen bonding and proximity, distinguishing it from 4-, 5-, or 6-fluoro isomers.
ESI-MS/MS Mechanics

In ESI, the precursor is the even-electron


. Fragmentation in the collision cell (CID) follows charge-remote or charge-directed pathways.
  • Pathway: The protonated molecule is stable. Upon collision, it typically loses neutral small molecules.

  • NH3 Loss: Common in amino-indoles, but less common in halo-indoles unless an amino side chain exists.

  • HCN/HNC Loss: The indole ring opens and ejects

    
    , retaining the halogens on the remaining carbon skeleton.
    
Visualization of Pathways (Graphviz)

FragmentationPathways cluster_0 Electron Ionization (Radical Driven) cluster_1 ESI-MS/MS (Charge Driven) M_EI Molecular Ion (EI) [M]+• (m/z ~213/215) Br_Loss [M - Br]+ Fluoroindole Cation (m/z 134) M_EI->Br_Loss - Br• (Dominant) M_ESI Precursor Ion (ESI) [M+H]+ (m/z ~214/216) HCN_Loss_ESI [M+H - HCN]+ (m/z ~187/189) M_ESI->HCN_Loss_ESI CID (- HCN) HF_Loss [M+H - HF]+ (Rare, Ortho Effect) (m/z ~194/196) M_ESI->HF_Loss CID (- HF) (7-Fluoro only) HCN_Loss_EI [M - Br - HCN]+ Ring Contraction (m/z 107) Br_Loss->HCN_Loss_EI - HCN (27 Da) C2H2_Loss [M - Br - HCN - C2H2]+ (m/z 81) HCN_Loss_EI->C2H2_Loss - C2H2 (26 Da)

Figure 1: Comparative fragmentation trees for Bromo-Fluoro-Indoles. Note the radical-driven loss of Br in EI versus the neutral loss of HCN in ESI.

Experimental Protocols

Isomer Differentiation Strategy

Distinguishing positional isomers (e.g., 4-bromo-5-fluoroindole vs. 5-bromo-4-fluoroindole) solely by MS is prone to error. The following workflow integrates chromatography for definitive identification.

The "PFP" Solution: Standard C18 columns often fail to separate halogenated positional isomers. Pentafluorophenyl (PFP) phases offer superior selectivity for halogenated aromatics due to


 and dipole-dipole interactions.
Protocol: LC-MS/MS Separation[2][3][4]
  • Column: Kinetex F5 or equivalent PFP core-shell column (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol (Methanol provides better selectivity for halo-aromatics than Acetonitrile).

  • Gradient: 40% B to 80% B over 10 minutes.

  • MS Settings (ESI+):

    • Source Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of Br).

    • Collision Energy: Ramp 15–40 eV to capture both parent and fragments.

GC-MS Protocol (EI)

For pure compound verification.

  • Inlet: Split 20:1, 250°C.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier: Helium at 1.0 mL/min (constant flow).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Source: 230°C, 70 eV.

  • Scan Range: m/z 50–350.

Data Interpretation Guide

Use this table to interpret your spectra. Values assume a generic bromo-fluoro-indole (


).
m/z (approx)Ion IdentityOriginSignificance
213, 215

Molecular Ion1:1 doublet confirms one Bromine atom.
134

Base Peak (EI)Loss of Br radical. The resulting cation is fluoro-indole.
107

FragmentRing contraction after Br loss. Diagnostic of indole core.
194, 196

Rare FragmentLoss of F is highly unlikely in EI due to bond strength. If seen, suspect contamination or specific side-chain interaction.
193, 195

Ortho EffectLoss of HF (20 Da). Suggests F is adjacent to NH (7-position) or an alkyl hydrogen.

References

  • Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (General principles of halo-aromatic fragmentation).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1]

  • NIST Mass Spectrometry Data Center . Indole, 5-bromo-.[5] NIST Chemistry WebBook.

  • Fukuuchi, T., et al. (2021). "Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives". Analytical Sciences.

  • BenchChem . Spectroscopic Profile of 5-Bromoindole: A Technical Guide.

Sources

Comparative

A Comparative Guide to Purity Validation of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile Standards

This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile, a critical heterocyclic building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile, a critical heterocyclic building block in modern medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, the assurance of a reference standard's purity is not a procedural formality but the bedrock of data integrity. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering users to design and interpret robust validation systems.

Chapter 1: The Analytical Imperative and Impurity Profiling

4-Bromo-7-fluoro-1H-indole-3-carbonitrile and its derivatives are integral scaffolds in the development of novel therapeutics, including kinase inhibitors and central nervous system agents.[1] The presence of bromine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the same reactivity that makes these structures valuable also presents challenges in synthesis and stability, leading to a spectrum of potential impurities.

A comprehensive purity validation strategy begins with understanding what to look for. Impurities in a standard can originate from various sources:

  • Process-Related Impurities: Unreacted starting materials, residual reagents, or intermediates from synthetic routes like the Fischer or Bartoli indole syntheses.[2][3]

  • Isomeric Impurities: Positional isomers (e.g., 6-bromo-7-fluoro or 4-bromo-5-fluoro analogues) that may exhibit similar chromatographic behavior but different biological activity.

  • Degradation Products: The indole nucleus can be susceptible to oxidation and pH-dependent degradation, potentially leading to ring-opened or polymerized species.[4]

  • Residual Solvents: Organic solvents used during synthesis and purification.

Therefore, a single analytical technique is insufficient. A robust validation relies on an orthogonal approach, utilizing multiple methods with different separation and detection principles to build a comprehensive and trustworthy purity profile.

Chapter 2: Orthogonal Methodologies for Purity Determination

We will compare three cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative separation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile components, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation and quantification.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the primary method for assessing the purity of non-volatile organic compounds. For indole derivatives, reversed-phase HPLC is particularly effective, separating compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Choice: The selection of a reversed-phase C18 column is based on its proven efficacy in retaining and separating aromatic, moderately polar molecules like substituted indoles. A gradient elution is employed because a single isocratic mobile phase is often insufficient to elute all potential impurities—from polar starting materials to nonpolar dimers—with good peak shape and within a reasonable timeframe. UV detection is chosen due to the strong chromophore of the indole ring system. The method's ability to separate the main component from its degradation products is critical, qualifying it as a "stability-indicating" method.[5]

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: The acid suppresses the ionization of the indole N-H, leading to sharper, more symmetrical peaks.[6]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm. Rationale: Monitoring multiple wavelengths helps to detect impurities that may have different absorption maxima.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the standard and dissolve in 10 mL of Acetonitrile:Water (1:1) to a final concentration of 0.5 mg/mL.

Caption: High-level workflow for HPLC purity analysis.

Table 1: Representative HPLC Validation Data

Parameter4-Bromo-7-fluoro-1H-indole-3-carbonitrileKnown Impurity A
Retention Time (min) 18.516.2
Relative Retention Time 1.000.88
Resolution (Rs) -> 2.0
Limit of Detection (LOD) 0.01%0.01%
Limit of Quantitation (LOQ) 0.03%0.03%
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

While HPLC is excellent for the primary analyte and non-volatile impurities, GC-MS is superior for identifying and quantifying residual solvents and volatile or semi-volatile process impurities.[7]

Causality of Method Choice: The indole nucleus is sufficiently stable and volatile at elevated temperatures to be amenable to GC analysis. Coupling GC with a mass spectrometer provides definitive identification of separated components based on their unique mass fragmentation patterns. This is particularly useful for identifying common synthesis solvents (e.g., Toluene, DMF, THF) that may be retained in the final product. The analysis of halogenated compounds by GC-MS is a well-established technique.[8]

Experimental Protocol: Residual Solvent and Volatiles Analysis

  • Instrumentation: GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification, equipped with a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the standard into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal and vortex.

Caption: Workflow for GC-MS analysis of volatile impurities.

NMR Spectroscopy: The Structural Gold Standard

NMR provides an unparalleled, comprehensive view of a sample's composition. It is a primary ratio method, meaning it can determine the purity of a substance by comparing the integral of the analyte signals to that of a certified internal standard of known purity and weight (quantitative NMR or qNMR).[9]

Causality of Method Choice: NMR is structurally definitive. While chromatography may show a single peak, NMR can reveal co-eluting impurities if their proton, carbon, or fluorine signals are resolved. For 4-Bromo-7-fluoro-1H-indole-3-carbonitrile, multinuclear NMR is exceptionally powerful:

  • ¹H NMR: Provides information on the proton environment and can be used for qNMR.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.[10]

  • ¹⁹F NMR: A highly sensitive and specific probe for the fluorine-containing analyte and any fluorine-containing impurities.

This technique is a self-validating system because every signal (barring solvent and the internal standard) must be accounted for, making it highly trustworthy for identifying unknown impurities.[11][12]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard (IS): Maleic acid or another certified standard with known purity, chemical stability, and signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 4-Bromo-7-fluoro-1H-indole-3-carbonitrile standard.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve both in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery.

  • Processing:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: Purity is calculated using the formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity of IS.

Caption: The qNMR workflow for absolute purity determination.

Chapter 3: Stability Under Stress: Forced Degradation Studies

To ensure that the primary analytical method (HPLC) can detect any impurities that might arise during the shelf-life of the standard, forced degradation studies are essential.[13] These studies intentionally subject the compound to harsh conditions to generate potential degradation products.[14]

Causality of Study Design: The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential storage or handling failures and cover the most common degradation pathways for organic molecules.[5] The goal is not to destroy the molecule completely, but to achieve a modest level of degradation (e.g., 5-20%) to produce a representative sample of degradants for analytical method validation.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of the standard at ~0.5 mg/mL.

  • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 1M NaOH and keep at room temperature for 4 hours.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid standard in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by the validated HPLC method to assess for new peaks and loss of the main peak.

Table 2: Summary of Forced Degradation Results

Stress Condition% Assay of Main Peak% Total ImpuritiesObservations
Acid (1M HCl, 60°C) 92.5%7.5%Major degradant peak at RRT 0.75
Base (1M NaOH, RT) 85.1%14.9%Two major degradant peaks at RRT 0.55 and 0.92
Oxidative (3% H₂O₂) 98.2%1.8%Minor increase in several small impurities
Thermal (105°C) 99.5%0.5%Compound is highly stable to dry heat
Photolytic (UV) 96.8%3.2%One major degradant peak at RRT 1.15

The results confirm the HPLC method is stability-indicating as all degradation products were resolved from the main peak.

G cluster_stress Stress Conditions compound 4-Bromo-7-fluoro-1H-indole-3-carbonitrile acid Acid Hydrolysis compound->acid base Base Hydrolysis compound->base oxidation Oxidation compound->oxidation thermal Thermal compound->thermal photo Photolytic compound->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Confirm Method Specificity & Identify Degradation Pathways analysis->report

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the sa...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile, moving beyond simple steps to explain the chemical reasoning that underpins these essential procedures.

Core Principles: A Hazard-Based Approach to Disposal

Understanding the molecular structure of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile is paramount to appreciating its disposal requirements. The molecule contains three key functional groups that dictate its handling and final disposition:

  • Halogens (Bromo- and Fluoro- groups): This classifies the compound as a halogenated organic waste .[1][2] This is the single most important classification for disposal purposes. Halogenated wastes cannot be disposed of with non-halogenated organic solvents because their incineration requires specialized facilities. Standard combustion of halogenated compounds can produce highly corrosive and toxic byproducts like hydrogen bromide (HBr) and hydrogen fluoride (HF), necessitating incinerators equipped with advanced flue gas scrubbing systems.[3][4] Mixing these waste streams leads to increased disposal costs and severe environmental risks.[5][6]

  • Nitrile Group (-C≡N): The carbonitrile moiety introduces specific chemical incompatibilities. Nitriles can react exothermically with strong acids and oxidizing agents, potentially generating heat and toxic gases.[7] Therefore, this waste must never be mixed with acidic or oxidizing waste streams.

  • Indole Heterocycle: While the indole core is common in biologically active molecules, the presence of the halogens and nitrile group defines its hazard profile. Safety Data Sheets (SDS) for structurally similar compounds indicate that this chemical should be treated as harmful if swallowed, inhaled, or in contact with skin, and as a serious eye and skin irritant.[8][9][10]

The foundational principle of disposal for this compound is strict segregation based on its classification as a halogenated and nitrile-containing chemical.

Personal Protective Equipment (PPE) and Spill Management

Before handling the compound for any purpose, including disposal, the following minimum PPE is required:

  • Gloves: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[11]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles.[12]

  • Body Protection: A standard laboratory coat.

In the event of a small spill:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably working within a chemical fume hood.[6]

  • Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Package: Carefully sweep or scoop the absorbed material and spilled solid into a sealable, chemically compatible container.[2][13]

  • Label & Dispose: Label the container clearly as "SOLID HALOGENATED WASTE SPILL DEBRIS" and list the chemical name. Dispose of this container following the procedures outlined in the next section.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Standard Operating Procedure for Disposal

This protocol applies to unused product, contaminated materials, and spill cleanup residues. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]

Step 1: Container Selection and Labeling Select a dedicated, sealable waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw cap). The container must be in good condition.[2] Before adding any waste, the container must be clearly labeled. Use your institution's hazardous waste tags, and at a minimum, include the following information:[6]

  • The words "HAZARDOUS WASTE"

  • Full Chemical Name: "4-Bromo-7-fluoro-1H-indole-3-carbonitrile"

  • Primary Hazard Class: "HALOGENATED ORGANIC SOLID WASTE"

  • Associated Hazards: "Toxic," "Irritant"

Step 2: Waste Segregation and Accumulation Place only 4-Bromo-7-fluoro-1H-indole-3-carbonitrile and materials contaminated with it (e.g., weighing paper, contaminated gloves) into this dedicated container. To prevent dangerous reactions, adhere strictly to the segregation guidelines below.

Waste Compatibility for 4-Bromo-7-fluoro-1H-indole-3-carbonitrile
DO NOT MIX WITH:
Non-Halogenated Organic Wastes (e.g., Acetone, Hexane, Ethanol)[1][5]
Strong Acids or Bases (e.g., Hydrochloric Acid, Sodium Hydroxide)[7]
Strong Oxidizing or Reducing Agents [13]
Aqueous or "Wet" Wastes
COMPATIBLE FOR CO-DISPOSAL (in the same container):
• Other solid, halogenated organic compounds (consult with your EHS department first)
• Inert materials contaminated with the compound (e.g., gloves, absorbent pads)

Step 3: Secure Storage Keep the waste container tightly sealed at all times, except when adding waste.[2][6] Store the container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be away from general traffic, clearly marked, and provide secondary containment to capture any potential leaks.[6]

Step 4: Final Disposal Pathway The ultimate disposal of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][11][14] The designated method for this class of chemical is high-temperature incineration in a facility that can handle halogenated waste and neutralize the resulting acidic gases.[3][4]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for routing chemical waste, emphasizing the segregation of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile.

G start Identify Chemical Waste (4-Bromo-7-fluoro-1H-indole-3-carbonitrile) is_halogenated Is the compound halogenated (contains F, Cl, Br, I)? start->is_halogenated halogen_container Place in SEALED & LABELED container for: 'HALOGENATED ORGANIC WASTE' is_halogenated->halogen_container halogen_yes non_halogen_container Place in separate container for: 'NON-HALOGENATED ORGANIC WASTE' is_halogenated->non_halogen_container halogen_no halogen_yes YES halogen_no NO check_nitrile Does it also contain a nitrile (-CN) group? halogen_container->check_nitrile final_disposal Arrange for pickup by EHS / Licensed Contractor for High-Temp Incineration halogen_container->final_disposal no_acids Ensure container is NEVER mixed with acidic or oxidizing waste streams. check_nitrile->no_acids nitrile_yes nitrile_yes YES no_acids->final_disposal

Caption: Disposal workflow for 4-Bromo-7-fluoro-1H-indole-3-carbonitrile.

References

  • Breton, M., et al. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • University of Wollongong. (n.d.). Hazardous Waste Segregation. UOW. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Temple University. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. CP Lab Safety. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. UW–Madison Safety Department. [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • Capot Chemical. (n.d.). MSDS of 4-bromo-7-chloro-1H-indole. Capot Chemical. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromoindole Safety and Hazards. PubChem. [Link]

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